rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOONCSMZVPSHJ-HCWXCVPCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190424-96-4 | |
| Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine structure and properties
Introduction: The "Oxygen-Bridged" Bioisostere
rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine (also known as exo-7-oxanorbornan-2-amine) represents a critical scaffold in modern medicinal chemistry. It serves as a conformationally restricted, polar bioisostere of cyclohexylamine and proline. Unlike its carbocyclic analog (norbornylamine), the inclusion of the O-bridge at position 7 introduces a dipole that lowers lipophilicity (LogP) and increases aqueous solubility while maintaining a rigid, defined vector for substituent display.
This guide details the structural properties, synthesis, and application of this scaffold, specifically focusing on the exo isomer denoted by the (1R,2S,4S) relative configuration.
Structural Architecture & Stereochemistry
Nomenclature and Configuration
The "rel-(1R,2S,4S)" notation defines the relative stereochemistry of the amine substituent with respect to the bridgehead carbons.
-
Bridgeheads: Carbons 1 and 4.[3]
-
Stereochemical Relationship: The (1R,2S,4S) configuration corresponds to the exo isomer, where the amine group is on the same side (cis) as the oxygen bridge (C7). This contrasts with the endo isomer, where the amine is trans to the bridge.
Conformational Analysis
The 7-oxanorbornane skeleton forces the six-membered ring into a rigid boat conformation.
-
Exo-Orientation: Places the amine in a "pseudo-equatorial" position, minimizing steric clash with the C5-C6 ethylene bridge but bringing it into proximity with the oxygen lone pairs.
-
Endo-Orientation: Places the amine in a "pseudo-axial" position, often leading to steric repulsion with the C6 hydrogen.
Figure 1: Stereochemical divergence in the formation of the 7-oxabicyclo[2.2.1]heptane core.
Physicochemical Profile
The substitution of the methylene bridge (C7 in norbornane) with oxygen significantly alters the electronic and physical properties.
| Property | Value / Characteristic | Comparison to Cyclohexylamine |
| Molecular Weight | 113.16 g/mol | Higher (99.17 g/mol ) |
| pKa (Conjugate Acid) | ~10.0 [Predicted] | Lower (10.64) due to -I effect of Oxygen |
| LogP | ~0.5 [Estimated] | Significantly Lower (~1.5) |
| Boiling Point | 186°C (Predicted) | Higher (134°C) |
| H-Bond Acceptors | 2 (N, O) | 1 (N) |
| Topology | Rigid, Bicyclic | Flexible, Monocyclic |
Expert Insight: The lowered pKa (approx.[5] 0.6 units) and reduced LogP make this scaffold ideal for fragment-based drug discovery (FBDD) where maintaining ligand efficiency (LE) while improving solubility is paramount.
Synthesis & Manufacturing
The synthesis of the exo-amine typically proceeds via a Diels-Alder cycloaddition followed by functional group manipulation. While the endo isomer is kinetically favored in many Diels-Alder reactions, the exo isomer can be accessed via thermodynamic equilibration or specific precursors.
Route: Furan + Acrylonitrile (Industrial Standard)
This route is preferred for scalability. It involves the formation of a nitrile intermediate which is subsequently reduced.[3]
-
Cycloaddition: Furan reacts with acrylonitrile (catalyzed by ZnCl₂) to form 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile.[3] This produces a mixture of exo and endo isomers.[3][6]
-
Hydrogenation: The double bond is reduced using H₂/Pd-C.
-
Isomer Separation: The exo-isomer is often separated at the carboxylic acid stage (after hydrolysis of the nitrile) via fractional crystallization, or by chromatographic separation of the nitrile.
-
Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel.
Detailed Protocol: Synthesis of Racemic exo-Amine
Step 1: Diels-Alder Cycloaddition
-
Reagents: Furan (1.0 eq), Acrylonitrile (1.1 eq), ZnCl₂ (0.05 eq).
-
Conditions: 60°C, sealed vessel, 48 hours.
-
Observation: The reaction yields a mixture of endo and exo unsaturated nitriles (typically 60:40 ratio).
Step 2: Hydrogenation & Separation
-
Reagents: H₂ (1 atm), 10% Pd/C, Methanol.
-
Process: Stir at RT for 12 hours. Filter catalyst.
-
Purification: Hydrolyze the nitrile mixture to the corresponding carboxylic acids using NaOH/H₂O. Acidify to pH 1.[3] The exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid often crystallizes preferentially or can be separated via column chromatography (SiO₂, Hexane/EtOAc).
Step 3: Curtius Rearrangement (Alternative to Nitrile Reduction) To strictly control stereochemistry, the isolated exo-carboxylic acid is converted to the amine:
-
Acyl Azide Formation: Acid + DPPA (Diphenylphosphoryl azide) + TEA.
-
Rearrangement: Heat in toluene to form isocyanate.
-
Hydrolysis: Treat with aqueous HCl to yield the exo-amine hydrochloride salt.
Figure 2: Synthetic pathway emphasizing the critical separation step required to isolate the exo isomer.
Medicinal Chemistry Applications
Bioisosteric Replacement
The 7-oxabicyclo[2.2.1]heptane core is a "scaffold hopper" for:
-
Cyclohexanes: To lower LogP and improve metabolic stability (blocking oxidation at the 4-position).
-
Tetrahydropyrans: To introduce rigidity and define the exit vector of the amine.
Case Studies
-
PP5 Inhibitors: Derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (anhydride precursors to the amine) have been designed as selective inhibitors of Protein Phosphatase 5 (PP5), reversing Temozolomide resistance in glioblastoma. The rigid scaffold positions the acidic groups to interact with the conserved catalytic domain.
-
GLP-1R Modulators: The amine has been utilized as a building block in the synthesis of non-peptide GLP-1 receptor agonists, where the bicyclic core provides a specific spatial orientation that mimics the turn of a peptide backbone.
References
-
Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-Oxabicyclo[2.2.1]heptanes. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. ResearchGate. Available at: [Link]
-
Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
7-Oxabicyclo[2.2.1]heptan-2-amine Compound Summary. PubChem. Available at: [Link]
- Process for the manufacture of 7-oxa-bicyclo derivatives.Google Patents (WO2008077809A1).
Sources
- 1. 7-Oxabicyclo[2.2.1]heptane [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
- 4. 7-Oxabicyclo[2.2.1]heptan-2-amine | C6H11NO | CID 12264626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
The Oxygen Bridge: A Technical Guide to 7-oxabicyclo[2.2.1]heptan-2-amine
CAS: 1287671-03-7 | Molecular Formula: C₆H₁₁NO (Free Base)[1]
Executive Summary
In the modern pursuit of "escaping flatland" (increasing Fsp³ character), the 7-oxabicyclo[2.2.1]heptan-2-amine scaffold has emerged as a critical bioisostere for cyclohexyl and cyclopentyl amines.[1] By introducing an oxygen bridge into the bicyclic framework, this moiety offers three distinct medicinal chemistry advantages: lowered lipophilicity (LogP) , increased aqueous solubility , and conformational locking of the amine vector.
This guide serves as a technical manual for sourcing, validating, and utilizing this scaffold in high-fidelity drug discovery campaigns.
Part 1: The Chemical Scaffold (Technical Profile)
Structural Logic & Bioisosterism
The 7-oxabicyclo[2.2.1]heptane core (often called oxanorbornane) is a rigidified ether.[1] Unlike a flexible cyclohexane ring, the oxygen bridge locks the ring into a boat-like conformation.
-
Lipophilicity Modulation: The ether oxygen acts as a hydrogen bond acceptor (HBA) and lowers the cLogP by approximately 1.0–1.5 units compared to the carbocyclic norbornane or cyclohexane analogs.
-
Basicity (pKa): The inductive effect of the bridgehead oxygen reduces the pKa of the amine (typically ~8.5–9.0) compared to cyclohexylamine (~10.6). This often improves membrane permeability by increasing the fraction of neutral species at physiological pH.
-
Vector Orientation: The exo-isomer (typically the target of CAS 1287671-03-7) projects the amine substituent into a defined region of space, ideal for probing specific binding pockets (e.g., GPCRs, Kinases).[1]
Physical Properties Table
| Property | Value / Description | Impact on Drug Design |
| Molecular Weight | 113.16 g/mol (Free Base) | Fragment-based discovery compliant (Rule of 3).[1] |
| Stereochemistry | (1R,2S,4S) [Exo-isomer] | Critical for chiral recognition; endo isomer is a common impurity.[1] |
| Polar Surface Area | ~26 Ų (Ether + Amine) | Improved solubility over carbocycles. |
| Form | Hydrochloride Salt (Standard) | Enhanced stability; free amine is volatile and hygroscopic. |
| Solubility | High in H₂O, DMSO, MeOH | Ideal for biochemical assays and library synthesis. |
Part 2: Sourcing & Quality Control (The Supplier Ecosystem)
Strategic Sourcing
While many aggregators list this CAS, the synthesis is non-trivial, relying on Diels-Alder cycloadditions (Furan + Nitroethylene or equivalents) followed by reduction. This creates specific impurity risks.
Recommended Supplier Tiers:
-
Primary Manufacturers (Originators): Enamine, WuXi AppTec, Pharmablock. (High reliability for stereochemical purity).
-
Aggregators: eMolecules, Chemspace. (Useful for price comparison, but require strict CoA validation).
-
Boutique Chiral Specialists: Daicel, Chiral Technologies. (For enantiopure resolution services).
Critical Quality Attributes (CQA)
When reviewing a Certificate of Analysis (CoA) for CAS 1287671-03-7, you must validate three specific parameters to avoid "assay noise" downstream.
The "Self-Validating" QC Checklist:
-
Stereochemical Purity (e.e.[1] & d.r.): The exo isomer is thermodynamically less stable than the endo in some synthetic routes.
-
Requirement: d.r. > 95:5 (exo:endo) and e.e. > 98%.
-
Method: Chiral HPLC or SFC is mandatory. 1H-NMR alone is often insufficient to distinguish enantiomers without a chiral shift reagent.[1]
-
-
Salt Stoichiometry: Ensure it is a mono-HCl or di-HCl salt. Excess acid can ruin stoichiometry in sensitive coupling reactions (e.g., EDC/HOAt).
-
Residual Solvents: Dichloromethane or THF are common process solvents.
Visualization: Supplier Selection Logic
Figure 1: Decision logic for vetting commercial batches of 7-oxabicyclo[2.2.1]heptan-2-amine.
Part 3: Experimental Protocols (Synthetic Application)
Protocol: High-Fidelity Amide Coupling
Objective: Couple (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine HCl to a carboxylic acid core (R-COOH) for library generation.[1] Rationale: The bridgehead oxygen decreases the nucleophilicity of the amine. Standard EDC couplings may be sluggish. This protocol uses HATU for rapid activation, ensuring high conversion.
Materials:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine)[1]
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Activation:
-
In a 4mL vial, dissolve the Carboxylic Acid (1.0 equiv, 0.1 mmol) in DMF (1.0 mL).
-
Add HATU (1.1 equiv).
-
Add DIPEA (1.5 equiv).
-
Stir for 5 minutes at Room Temperature (RT). (Visual cue: Solution often turns yellow).
-
-
Amine Addition:
-
Add 7-oxabicyclo[2.2.1]heptan-2-amine HCl (1.1 equiv).
-
CRITICAL STEP: Add a second portion of DIPEA (2.5 equiv). Explanation: The first portion activates the acid; the second portion neutralizes the HCl salt of the amine to liberate the free base.
-
-
Reaction:
-
Stir at RT for 2–4 hours.
-
Monitoring: Check via LCMS. Look for M+H peak corresponding to Product.
-
-
Workup (Self-Validating Purification):
-
Dilute reaction with Ethyl Acetate (10 mL).
-
Wash 1: 1M HCl (removes unreacted amine and DIPEA).
-
Wash 2: Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).
-
Wash 3: Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Visualization: Bioisosteric Design Pathway
Figure 2: The medicinal chemistry rationale for selecting the oxanorbornane scaffold over traditional carbocycles.[1]
References
-
Original Synthesis & Stereocontrol
-
Medicinal Chemistry Application (PP5 Inhibitors)
-
Bioisosterism & Scaffold Hopping
- Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011.
-
[1]
-
Supplier & Property Data
Sources
- 1. US4554366A - Certain substituted, 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones as intermediates - Google Patents [patents.google.com]
- 2. chem-space.com [chem-space.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
exo-2-Amino-7-oxabicyclo[2.2.1]heptane: Chemical Properties & Synthetic Utility
Executive Summary
exo-2-amino-7-oxabicyclo[2.2.1]heptane (also known as 7-oxanorbornan-2-amine) represents a high-value pharmacophore in modern medicinal chemistry. As a bridged bicyclic ether, it serves as a conformationally restricted bioisostere of cyclohexane and cyclopentane, offering distinct physicochemical advantages:
-
Conformational Locking: The oxygen bridge forces the cyclohexane ring into a rigid boat conformation, reducing the entropic penalty of ligand-target binding.
-
Physicochemical Modulation: The ether oxygen lowers lipophilicity (LogP) and basicity (pKa) compared to its carbocyclic analog (norbornylamine), improving metabolic stability and solubility profiles.
-
Stereochemical Precision: The exo-amine orientation is critical for specific receptor interactions, most notably in Thromboxane A2 receptor antagonists (e.g., Ifetroban ) and glycosidase inhibitors.
This guide details the structural properties, validated synthetic protocols, and strategic applications of this scaffold.
Structural & Physicochemical Profile
The 7-oxabicyclo[2.2.1]heptane core is defined by a high degree of ring strain (~15 kcal/mol) and a distinct electronic environment driven by the bridgehead oxygen.
Key Properties Table
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₆H₁₁NO | Low MW fragment (MW 113.16) ideal for FBDD. |
| Stereochemistry | exo-isomer (C2-N bond equatorial-like) | Exo substituents are generally more accessible to solvent/enzymes than endo. |
| Basicity (pKa) | Est. 8.5 – 9.2 (Conjugate Acid) | Lower than cyclohexylamine (~10.6) due to the -I effect of the O-bridge. |
| Lipophilicity (cLogP) | ~ -0.5 to 0.2 | significantly lower than norbornylamine, aiding aqueous solubility. |
| H-Bonding | 1 Donor (NH₂), 2 Acceptors (N, O) | The bridge oxygen can act as a weak H-bond acceptor. |
| Ring Strain | High (~15-20 kcal/mol) | Increases reactivity toward ring-opening under harsh acidic conditions. |
Conformational Analysis
Unlike flexible cyclohexanes, the 7-oxabicyclo[2.2.1]heptane system is rigid. The exo-2-amine substituent projects away from the oxygen bridge, minimizing steric clash with the bridgehead protons (H1/H4). This vector is often exploited to mimic the
Synthetic Routes & Stereocontrol
Synthesizing the exo-amine with high diastereoselectivity is the primary challenge. The Diels-Alder reaction of furan is the standard entry point, but it requires careful thermodynamic control to favor the exo adduct or specific post-functionalization strategies.
Validated Synthesis Protocol: The Anhydride Route
Rationale: Direct Diels-Alder of furan and acrylonitrile often favors the endo isomer (kinetic control). The most robust route to the exo-amine utilizes maleic anhydride, which forms the exo-adduct thermodynamically, followed by a Curtius rearrangement.
Step-by-Step Methodology
Step 1: Diels-Alder Cycloaddition [1]
-
Reagents: Furan (excess), Maleic Anhydride, Diethyl ether.
-
Conditions: Room temperature, 24-48 hours.
-
Mechanism: [4+2] Cycloaddition. The exo-adduct (7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) precipitates from ether, driving the equilibrium.
-
Validation: ¹H NMR shows lack of vinylic coupling to bridgehead protons for exo isomers (Karplus relation).
Step 2: Hydrogenation
-
Reagents: H₂ (1 atm), 10% Pd/C, Ethyl Acetate.
-
Conditions: RT, 4-6 hours.
-
Outcome: Quantitative saturation of the C5-C6 double bond.
-
Safety Note: The ether bridge is stable to standard hydrogenolysis, but avoid high temperatures/pressures which might cleave the C-O bond.
Step 3: Desymmetrization & Curtius Rearrangement
-
Reagents:
-
Methanol/Reflux (opens anhydride to mono-ester).
-
DPPA (Diphenylphosphoryl azide), TEA, Toluene (Curtius).
-
Acidic Hydrolysis (HCl).
-
-
Protocol:
-
Reflux the saturated anhydride in dry methanol to yield the cis-2-methoxycarbonyl-3-carboxylic acid.
-
Treat the crude acid with DPPA/TEA in refluxing toluene. The intermediate isocyanate is formed with retention of configuration (exo).
-
Hydrolyze the isocyanate with aqueous HCl.
-
-
Result: exo-2-amino-7-oxabicyclo[2.2.1]heptane hydrochloride.
Synthesis Workflow Diagram
Chemical Reactivity & Stability
Amine Functionalization
The exo-amine is a primary amine and undergoes standard nucleophilic substitutions and acylations.
-
Acylation: Reacts rapidly with acid chlorides/anhydrides. The steric bulk of the bridgehead oxygen is minimal for the exo position, allowing high yields.
-
Reductive Amination: Clean conversion to secondary amines using aldehydes/STAB (Sodium Triacetoxyborohydride).
Ether Bridge Stability
-
Acid Sensitivity: The 7-oxa bridge is an acetal-like linkage but constrained. It is stable to dilute acids and bases. However, strong Lewis acids (e.g., TiCl₄, BF₃·OEt₂) or vigorous heating in strong Brønsted acids can trigger ring-opening aromatization (converting to hydroxy-cyclohexyl systems or phenols).
-
Oxidative Stability: Stable to ambient oxidation. The bridgehead positions are generally inert to metabolic oxidation compared to the methylene carbons.
Medicinal Chemistry Applications
Bioisosterism Strategy
The 7-oxabicyclo scaffold is a "tighter" bioisostere than the carbocyclic norbornane.
-
Solubility: The ether oxygen reduces the lipophilicity (LogP) by ~1.5 units compared to the carbon analog, addressing common solubility issues in hydrophobic pockets.
-
H-Bonding: The oxygen atom can accept hydrogen bonds from backbone amides in the receptor, anchoring the ligand.
Case Study: Ifetroban
Ifetroban is the most prominent pharmaceutical utilizing this scaffold.
-
Role of Scaffold: The 7-oxabicyclo[2.2.1]heptane core mimics the unstable thromboxane A2 ring system but provides hydrolytic stability. The exo-substituents position the side chains (carboxylic acid and amide) to perfectly engage the GPCR binding site.
Bioisostere Logic Map
References
-
Diels-Alder Selectivity & Synthesis
-
Jarvest, R. L., & Readshaw, S. A. (1992). Synthesis of Some 2,5-Substituted 7-Oxabicyclo[2.2.1]heptanes. Synthesis. Link
-
-
Medicinal Chemistry (Ifetroban)
-
Physicochemical Properties
-
PubChem Compound Summary for 7-oxabicyclo[2.2.1]heptan-2-amine. Link
-
-
Extraction Applications (Diamides)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ifetroban | C25H32N2O5 | CID 3037233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and extraction studies of a new class of conformationally constrained ( N , N , N ′, N ′-tetraalkyl)7-oxabicyclo[2.2.1]heptane-2,3-d ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01691F [pubs.rsc.org]
rel-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine: Physicochemical Profile and Synthetic Utility
[1]
Executive Summary
The 7-oxabicyclo[2.2.1]heptane scaffold (often referred to as 7-oxanorbornane) represents a privileged structure in drug discovery, offering a rigid, oxygen-bridged framework that restricts conformational flexibility.[1][2] The This compound derivative serves as a critical bioisostere for proline and other cyclic amines, providing unique vectors for hydrogen bonding and lipophilicity modulation.[1]
This guide details the molecular specifications, stereochemical definitions, and synthetic protocols required to utilize this scaffold in fragment-based drug design (FBDD) and lead optimization.[1]
Physicochemical Specifications
The following data establishes the baseline identity for the exo-amine diastereomer (racemic).
| Property | Value | Notes |
| IUPAC Name | This compound | Denotes relative stereochemistry of the exo isomer.[1] |
| Molecular Formula | C₆H₁₁NO | |
| Molecular Weight | 113.16 g/mol | Monoisotopic Mass: 113.084 Da |
| CAS Number | 1048963-23-0 | Associated with the (1R,2S,4S) configuration.[1][3] |
| Physical State | Solid or Viscous Oil | Typically isolated as an HCl salt for stability.[1] |
| Polar Surface Area | ~35.3 Ų | Favorable for CNS penetration.[1] |
| LogP (Predicted) | -0.5 to 0.2 | Highly polar due to ether bridge and amine.[1] |
| pKa (Conjugate Acid) | ~9.5 - 10.0 | Typical for secondary/primary alkyl amines.[1] |
Structural Analysis & Stereochemistry
The nomenclature rel-(1R,2S,4S) is critical for avoiding diastereomeric confusion. The 7-oxabicyclo[2.2.1]heptane system has two distinct faces relative to the oxygen bridge (C7):
-
Exo (β-face): Substituents oriented towards the oxygen bridge.[1]
-
Endo (α-face): Substituents oriented away from the oxygen bridge.[1]
In the context of the 2-amine:
-
The (1R,2S,4S) configuration corresponds to the Exo isomer.[1]
-
The rel- prefix indicates that the material is a racemate comprising the (1R,2S,4S) enantiomer and its mirror image (1S,2R,4R).[1]
-
The oxygen bridge introduces a dipole and hydrogen-bond accepting capability absent in the carbocyclic analogue (norbornane), significantly altering the solvation profile and receptor binding kinetics.[1]
Stereochemical Topology (Graphviz)[1]
Figure 1: Stereochemical divergence of the 7-oxabicyclo[2.2.1]heptan-2-amine scaffold.[1] The (1R,2S,4S) configuration maps to the Exo isomer.[1]
Synthetic Methodology
The synthesis of This compound typically relies on the Diels-Alder cycloaddition of furan derivatives.[1][2] The following protocol outlines a robust route via the acrylonitrile adduct, which offers higher safety margins than nitroethylene routes.
Reaction Pathway[1][2][4][5]
-
Cycloaddition: Furan + Acrylonitrile → 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (Mixture of exo/endo).[1]
-
Hydrogenation: Reduction of the alkene (C5-C6).[1]
-
Nitrile Reduction: Reduction of the cyano group to the primary amine.[1]
Detailed Protocol
Step 1: Diels-Alder Cycloaddition [1]
-
Reagents: Furan (1.0 equiv), Acrylonitrile (1.2 equiv), Zinc Iodide (ZnI₂, 0.1 equiv, Catalyst).[1]
-
Conditions: Sealed tube, 60°C, 24-48 hours.
-
Process:
-
Combine furan and acrylonitrile in a pressure vessel with catalytic ZnI₂.[1]
-
Heat to 60°C. The reaction is reversible; moderate heat favors the kinetic product (endo), while prolonged heating/equilibration can favor the thermodynamic product (exo), though endo often predominates in simple DA reactions.[1]
-
Purification: Concentrate in vacuo. The exo and endo nitrile isomers can often be separated by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or fractional crystallization at this stage.[1] Crucial: Isolate the exo-nitrile if the exo-amine is the specific target, or separate after reduction.[1]
-
Step 2: Global Reduction (Alkene & Nitrile) [1]
-
Reagents: H₂ (50 psi), Raney Nickel or Pd/C (10 mol%), Methanol/Ammonia.[1]
-
Conditions: Parr shaker or autoclave, RT to 50°C, 12 hours.
-
Process:
-
Dissolve the nitrile intermediate in Methanol saturated with NH₃ (to prevent secondary amine formation).[1]
-
Add catalyst (Raney Ni is preferred for nitrile-to-amine reduction).[1]
-
Hydrogenate at 50 psi. This simultaneously saturates the C5-C6 double bond and reduces the nitrile to the methylene amine (-CH₂NH₂).[1]
-
Note: To obtain the 2-amine (directly on the ring) rather than the (2-yl)methanamine, one must use a Curtius Rearrangement route starting from acrylic acid adducts, or use Nitroethylene in Step 1.[1]
-
Alternative Route: The Nitroethylene Approach (Direct 2-Amine) To generate the amine directly attached to the ring (C6H11NO, MW 113.16), the nitroethylene route is preferred:[1]
-
Diels-Alder: Furan + Nitroethylene → 2-nitro-7-oxabicyclo[2.2.1]hept-5-ene.[1]
-
Reduction: H₂, Pd/C. Reduces both the alkene and the nitro group to the amine.[1]
-
Caution: Nitroethylene is unstable and polymerizes; generate in situ from 2-nitroethanol + phthalic anhydride or similar precursors.[1]
-
Synthetic Workflow Diagram (Graphviz)
Figure 2: Synthetic route utilizing nitroethylene to access the direct C2-amine scaffold.[1]
Medicinal Chemistry Applications
The 7-oxabicyclo[2.2.1]heptane core is a validated scaffold in modern drug design, acting as a conformationally locked surrogate for flexible ether or amine chains.[1]
Bioisosterism
-
Proline Mimicry: The 2-substituted framework mimics the turn geometry of proline but with increased polarity due to the oxygen bridge.[1]
-
Tetrahydrofuran (THF) Constraint: It acts as a "bridged THF," locking the oxygen lone pairs in a specific vector, which is crucial for optimizing hydrogen bond interactions in enzyme active sites (e.g., kinases, proteases).[1]
Case Studies & Utility
-
Muscarinic Antagonists: Derivatives of this scaffold have shown high affinity for muscarinic acetylcholine receptors due to the rigid spacing between the basic amine and the oxygen atom.[1]
-
HCV Inhibitors: Used as a P2 ligand in Hepatitis C NS3/4A protease inhibitors, where the bridge improves metabolic stability compared to simple cycloalkyl ethers.[1]
-
Phosphatase Inhibitors: Analogues of Norcantharidin (the dicarboxylic anhydride version) are potent PP1 and PP2A inhibitors.[1] The amine derivative allows for the attachment of diverse side chains to tune selectivity for specific phosphatase isoforms (e.g., PP5).
References
-
Synblock Chemical Catalog. (2024). (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine Product Data. Retrieved from [1]
-
PubChem Database. (2024).[1][4] 7-Oxabicyclo[2.2.1]heptan-2-amine Compound Summary. National Center for Biotechnology Information. Retrieved from [1]
-
ResearchGate. (2023). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Retrieved from
-
Journal of Medicinal Chemistry. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors. Retrieved from
Sources
- 1. 7-Oxabicyclo[2.2.1]heptan-2-amine | C6H11NO | CID 12264626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1048963-23-0 | (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine - Synblock [synblock.com]
- 4. 7-Oxabicyclo(2.2.1)heptan-2-ol | C6H10O2 | CID 2775641 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 7-Oxabicyclo[2.2.1]heptane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-oxabicyclo[2.2.1]heptane core, a rigid bicyclic ether, represents a fascinating and increasingly utilized scaffold in medicinal chemistry. Its unique conformational constraints and stereochemical complexity offer a powerful platform for the design of highly selective and potent therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and application of 7-oxabicyclo[2.2.1]heptane derivatives in drug discovery. We will delve into the intricacies of their preparation, explore their diverse pharmacological activities with a focus on thromboxane A2 receptor antagonism and protein phosphatase inhibition, and provide detailed experimental protocols to empower researchers in this exciting field.
Introduction: The Allure of a Rigid Scaffold
The 7-oxabicyclo[2.2.1]heptane skeleton, also known as oxanorbornane, is a bridged bicyclic system that has garnered significant attention in the realm of drug discovery.[1] Its inherent rigidity, a consequence of the fused ring system, significantly limits the conformational freedom of appended pharmacophoric groups. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, a crucial aspect in the development of safer and more effective medicines.
This scaffold is not merely a synthetic curiosity; it is found in a variety of natural products exhibiting interesting biological activities.[1] Furthermore, its synthetic accessibility, primarily through the robust and well-established Diels-Alder reaction, makes it an attractive starting point for the construction of diverse chemical libraries for high-throughput screening.[1][2]
This guide will navigate the journey of a 7-oxabicyclo[2.2.1]heptane derivative from its synthesis to its potential therapeutic application, providing both the conceptual framework and the practical details necessary for successful drug discovery endeavors.
Synthetic Strategies: Mastering the Diels-Alder Reaction
The cornerstone of 7-oxabicyclo[2.2.1]heptane synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between a furan derivative (the diene) and a suitable dienophile.[1][2] This reaction is highly stereospecific and its outcome can be influenced by various factors including the nature of the reactants, solvent, temperature, and the use of catalysts.
Synthesis of Norcantharidin: A Key Intermediate
A prominent and versatile derivative is norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride), which serves as a precursor for a multitude of biologically active compounds.[3] It is synthesized through the Diels-Alder reaction of furan and maleic anhydride.[4][5][6]
Experimental Protocol: Synthesis of Norcantharidin [4][6]
-
Materials: Furan, maleic anhydride, dichloromethane (or other suitable solvent).
-
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of dichloromethane.
-
Add furan (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
The product, norcantharidin, will precipitate out of the solution as a white solid. The reaction time can vary from a few hours to overnight.
-
Collect the precipitate by vacuum filtration and wash with cold dichloromethane.
-
The product can be further purified by recrystallization.
-
-
Characterization: The structure of norcantharidin can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy. The melting point should also be determined and compared to the literature value.
Diversification of the Scaffold
The versatility of the Diels-Alder reaction allows for the introduction of a wide range of substituents onto the 7-oxabicyclo[2.2.1]heptane core by employing different furans and dienophiles. This enables the fine-tuning of the physicochemical and pharmacological properties of the resulting derivatives.
Therapeutic Applications and Mechanisms of Action
The rigid nature of the 7-oxabicyclo[2.2.1]heptane scaffold has been exploited to target a variety of biological systems with high specificity. Two prominent areas of application are in the development of antiplatelet agents and anticancer therapeutics.
Thromboxane A2 Receptor Antagonists: Combating Thrombosis
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a key role in thrombosis and cardiovascular diseases.[7] Derivatives of 7-oxabicyclo[2.2.1]heptane have been successfully designed as stable and selective antagonists of the thromboxane A2 receptor (TP receptor).[8][9] These compounds mimic the natural ligand but lack its agonistic activity, thereby blocking the downstream signaling cascade that leads to platelet activation.
Mechanism of Action: Thromboxane A2 Signaling Pathway
The binding of TXA2 to its G-protein coupled receptor (GPCR) initiates a signaling cascade involving Gq and G13 proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels.[10] This ultimately results in platelet shape change, degranulation, and aggregation. 7-Oxabicyclo[2.2.1]heptane-based antagonists competitively bind to the TP receptor, preventing the binding of TXA2 and thereby inhibiting this pro-thrombotic signaling.
Signaling Pathway of Thromboxane A2 Receptor
Caption: Thromboxane A2 signaling pathway and its inhibition.
Experimental Protocol: In Vitro Platelet Aggregation Assay [11][12][13][14]
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like arachidonic acid, a precursor of TXA2.
-
Materials: Platelet-rich plasma (PRP), platelet-poor plasma (PPP), arachidonic acid solution, aggregometer.
-
Procedure:
-
Prepare PRP and PPP from fresh human blood by centrifugation.
-
Adjust the platelet count in the PRP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate a known volume of PRP with the test compound (or vehicle control) at 37°C for a specified time.
-
Add a standard concentration of arachidonic acid to initiate platelet aggregation.
-
Monitor the change in light transmittance over time using the aggregometer.
-
Calculate the percentage inhibition of aggregation for the test compound compared to the vehicle control.
-
Protein Phosphatase Inhibitors: A Strategy for Cancer Therapy
Protein phosphatases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer.[15] Norcantharidin and its derivatives have emerged as potent inhibitors of several serine/threonine protein phosphatases, including protein phosphatase 1 (PP1), protein phosphatase 2A (PP2A), and notably, protein phosphatase 5 (PP5).[16] The selective inhibition of PP5 is a particularly attractive strategy for cancer therapy, as PP5 is overexpressed in several tumors and plays a role in cell growth and survival.
Mechanism of Action: Targeting Protein Phosphatase 5 (PP5)
The rigid 7-oxabicyclo[2.2.1]heptane scaffold of norcantharidin derivatives is thought to be key to their inhibitory activity and selectivity. By presenting functional groups in a well-defined spatial orientation, these molecules can make specific interactions within the active site of PP5, leading to its inhibition. The inhibition of PP5 can reactivate tumor suppressor pathways, such as the p53 pathway, and induce apoptosis in cancer cells.
Experimental Protocol: Protein Phosphatase 5 (PP5) Inhibition Assay [17][18][19][20]
This assay determines the ability of a compound to inhibit the enzymatic activity of PP5 using a fluorogenic substrate.
-
Materials: Recombinant human PP5 enzyme, fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP), assay buffer, 384-well microplate, fluorescence plate reader.
-
Procedure:
-
Prepare a solution of PP5 in the assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the PP5 solution to wells containing either the test compound or vehicle control.
-
Pre-incubate the plate at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
High-Throughput Screening and Lead Optimization
The synthetic tractability of the 7-oxabicyclo[2.2.1]heptane scaffold makes it amenable to the generation of large and diverse compound libraries for high-throughput screening (HTS).[21][22][23] HTS allows for the rapid identification of "hit" compounds with desired biological activity from these libraries.
Workflow for High-Throughput Screening of Anticancer Compounds
Caption: A generalized workflow for anticancer drug discovery.
Once initial hits are identified, a process of lead optimization is undertaken. This involves the synthesis and evaluation of analogues to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase to understand how modifications to the 7-oxabicyclo[2.2.1]heptane scaffold and its substituents affect biological activity.
Conclusion and Future Perspectives
The 7-oxabicyclo[2.2.1]heptane scaffold has firmly established itself as a privileged core in medicinal chemistry. Its unique structural features and synthetic accessibility provide a robust platform for the development of novel therapeutics. The successful application of this scaffold in generating potent and selective thromboxane A2 receptor antagonists and protein phosphatase inhibitors highlights its potential.
Future research in this area will likely focus on exploring new therapeutic targets for this versatile scaffold, developing more efficient and stereoselective synthetic methodologies, and applying computational tools to guide the design of next-generation 7-oxabicyclo[2.2.1]heptane-based drugs. The continued exploration of this fascinating molecular architecture promises to yield new and improved treatments for a range of human diseases.
References
- Deng, L., & Hu, Y. (2007). 1,3-dipolar cycloaddition reaction: Synthesis and configuration of norcantharidin derivatives of substituted aromatic amine. Journal of Heterocyclic Chemistry, 44(3), 613-616.
-
Harris, D. N., et al. (1985). Synthesis and in vitro pharmacology of 7-oxabicyclo[2.2.1]heptane analogues of thromboxane A2/PGH2. Journal of Medicinal Chemistry, 28(11), 1580-1590. [Link]
-
Lefer, A. M., et al. (1989). 7-Oxabicyclo[2.2.1]heptyl carboxylic acids as thromboxane A2 antagonists: aza omega-chain analogues. Journal of Medicinal Chemistry, 32(11), 2795-2801. [Link]
-
Helena Laboratories. (n.d.). Arachidonic Acid Reagent Procedure. [Link]
-
CoaChrom Diagnostica. (n.d.). Arachidonic Acid. [Link]
-
National Institutes of Health. (n.d.). Protocol for Platelet Aggregation. [Link]
-
Bio/Data Corporation. (2024, September 10). Arachidonic Acid and Platelet Function Testing Explained. [Link]
-
McCluskey, A., et al. (2007). Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation. Bioorganic & Medicinal Chemistry, 15(18), 6126-6134. [Link]
-
Swingle, M. R., et al. (2015). Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C). ASSAY and Drug Development Technologies, 13(7), 413-424. [Link]
-
Smyth, E. M., et al. (2009). The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis. Cancer and Metastasis Reviews, 28(3-4), 327-337. [Link]
-
Bentham Science Publishers. (n.d.). High Throughput Screening Techniques in Anticancer Drug Discovery and Development from Botanicals. [Link]
-
ResearchGate. (n.d.). The synthesis route of norcantharidin. [Link]
-
Lee, A., & Kishi, Y. (1978). The Reaction of Furan with Maleic Anhydride. The Journal of Organic Chemistry, 43(15), 3056-3057. [Link]
-
Femia, A. P., et al. (2001). Platelet Aggregation Testing in Platelet-Rich Plasma: Description of Procedures With the Aim to Develop Standards in the Field. American Journal of Clinical Pathology, 115(1), 114-121. [Link]
-
Vogel, P. (2014). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. In Topics in Heterocyclic Chemistry (Vol. 36, pp. 141-188). Springer, Berlin, Heidelberg. [Link]
-
ResearchGate. (n.d.). Model depicting the molecular events of thromboxane A 2 -induced platelet activation. [Link]
-
Sprague, P. W., et al. (1985). Synthesis and in vitro pharmacology of 7-oxabicyclo[2.2.1]heptane analogs of thromboxane A2/PGH2. Journal of Medicinal Chemistry, 28(11), 1580-1590. [Link]
-
McKenzie, M. E., et al. (2001). Platelet Aggregation Testing in Platelet-Rich Plasma. American Journal of Clinical Pathology, 115(1), 114-121. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
Reactome. (n.d.). Thromboxane signalling through TP receptor. [Link]
-
ResearchGate. (n.d.). Synthesis of norcantharidin and cantharidin. [Link]
-
BindingDB. (n.d.). Ki Summary. [Link]
-
Woodward, R. B., & Baer, H. (1948). The Reaction of Furan with Maleic Anhydride. Journal of the American Chemical Society, 70(3), 1161-1166. [Link]
-
Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]
-
Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. bio-protocol, 12(18), e4510. [Link]
-
McCluskey, A., et al. (2007). Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation. Bioorganic & Medicinal Chemistry, 15(18), 6126-34. [Link]
-
ResearchGate. (2022). (PDF) Protein Tyrosine Phosphatase Biochemical Inhibition Assays. [Link]
- Google Patents. (n.d.). Method for preparing 2,5-disubstituted furan compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound - Google Patents [patents.google.com]
- 7. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro pharmacology of 7-oxabicyclo[2.2.1]heptane analogues of thromboxane A2/PGH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kbfi.ee [kbfi.ee]
- 10. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 11. helena.com [helena.com]
- 12. coachrom.com [coachrom.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. eurekaselect.com [eurekaselect.com]
- 22. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 23. bmglabtech.com [bmglabtech.com]
Conformational Dynamics and Structural Analysis of 7-Oxabicyclo[2.2.1]heptan-2-amine
The following technical guide details the conformational analysis, synthesis, and structural characterization of 7-oxabicyclo[2.2.1]heptan-2-amine . This document is designed for medicinal chemists and structural biologists requiring a rigorous framework for distinguishing stereoisomers and understanding the pharmacophoric properties of this scaffold.
A Technical Guide for Medicinal Chemistry Applications[1]
Executive Summary
The 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) scaffold is a privileged structure in drug design, serving as a bioisostere for norbornane and proline rings.[1] Its utility stems from the oxygen bridge, which imparts high rigidity, lowers lipophilicity (LogP), and offers a hydrogen-bond acceptor site absent in carbocyclic analogs.[1]
For the 2-amine derivative, the critical conformational challenge lies in the stereochemical disposition of the amine group relative to the oxygen bridge (endo vs. exo). This distinction dictates the molecule's spatial volume, pKa, and receptor binding affinity (e.g., in muscarinic or nicotinic acetylcholine receptor agonists). This guide establishes a self-validating protocol for synthesizing, separating, and identifying these conformers.
Structural Fundamentals & Geometry
The Rigid Scaffold
Unlike flexible piperidines or cyclohexanes, the 7-oxabicyclo[2.2.1]heptane core is conformationally locked. The "boat" conformation of the cyclohexane ring is bridged by an oxygen atom at position 7.
-
Bridgehead Carbons (C1, C4): Fix the geometry.
-
Bridge Oxygen (O7): Induces a dipole and alters the puckering of the ring compared to norbornane.
-
Substituent Position (C2): The amine group resides here.
Stereochemical Definitions
The terms endo and exo are defined relative to the bridge (O7):
-
Exo-Isomer: The C2-N bond points towards the oxygen bridge (cis to the bridge). The C2 proton is endo.[2]
-
Endo-Isomer: The C2-N bond points away from the oxygen bridge (trans to the bridge). The C2 proton is exo.
| Isomer | Amine Orientation | Proton (H2) Orientation | Key Interaction |
| Exo | Towards O7 (Up) | Down (Endo) | Potential Intramolecular H-Bond (NH...O) |
| Endo | Away from O7 (Down) | Up (Exo) | Steric clash with C3/C5 endo-hydrogens |
Synthesis and Stereocontrol
The synthesis typically proceeds via a Diels-Alder cycloaddition, which is the primary source of stereochemical complexity.
Synthetic Pathway[1][3][4]
-
Cycloaddition: Furan reacts with acrylonitrile (or nitroethylene) to form the bicyclic alkene.
-
Kinetic Product:Endo (favored by secondary orbital interactions).[3]
-
Thermodynamic Product:Exo (favored by steric relief).
-
-
Hydrogenation: Pd/C catalyzed reduction of the double bond (C5=C6).
-
Functional Group Transformation: Reduction of the nitrile/nitro group to the primary amine.
Visualization of Synthesis & Separation
The following diagram outlines the workflow for obtaining pure isomers.
Caption: Synthesis of 7-oxabicyclo[2.2.1]heptan-2-amine via Diels-Alder showing bifurcation for isomer enrichment.
Spectroscopic Identification Protocol (NMR)
This is the most critical section for validation. You must rely on Vicinal Coupling Constants (
The Karplus Relationship in 7-Oxanorbornanes
The rigid framework imposes fixed dihedral angles between the bridgehead proton (H1) and the proton at C2 (H2).
-
Endo-Amine Isomer (Exo-H2):
-
The Exo-H2 proton has a dihedral angle of
relative to the bridgehead H1.[1] -
Result: Observable coupling,
.
-
-
Exo-Amine Isomer (Endo-H2):
Long-Range "W" Coupling ( )
In rigid bicyclic systems, "W-planarity" allows for significant 4-bond coupling.[1]
-
Endo-H2 (Exo-Amine) is often in a W-arrangement with Endo-H6 .[1]
-
Observation: The H2 signal in the Exo-amine isomer may show additional fine splitting (
) due to .[1]
Summary Table of NMR Diagnostics
| Feature | Exo-Amine (Endo-H2) | Endo-Amine (Exo-H2) |
| H2 Multiplicity | Broad Singlet / Doublet of Doublets (fine) | Doublet / Multiplet (distinct) |
| < 1.5 Hz (often ~0 Hz) | 3.0 – 5.0 Hz | |
| NOE Correlations | H2 | H2 |
| Chemical Shift | H2 often more shielded (upfield) | H2 often more deshielded (downfield) |
Decision Tree for Isomer Assignment
Caption: NMR decision matrix for assigning stereochemistry based on vicinal coupling constants.
Intramolecular Interactions & Stability[1]
Hydrogen Bonding (The "Exo" Advantage)
A unique feature of the 7-oxabicyclo system is the ether bridge (O7).
-
Exo-Amine: The nitrogen atom is spatially proximal to the O7 bridge. While the N-H bond vectors point outwards, the proximity allows for an intramolecular hydrogen bond (N-H
O7) or favorable electrostatic interaction. This often makes the exo-amine the thermodynamically preferred isomer in solution. -
Endo-Amine: The amine points into the carbocyclic "pocket". It experiences steric repulsion from the endo hydrogens at C3, C5, and C6, and lacks the stabilizing interaction with the oxygen bridge.
pKa Implications
The conformational environment affects the basicity of the amine:
-
Exo-Amine: The lone pair is more accessible for solvation, but if involved in an intramolecular H-bond (as a donor), the conjugate acid might be stabilized (intramolecular H-bond in the ammonium species
).[1] This typically leads to a higher pKa (more basic) compared to the endo isomer. -
Endo-Amine: Steric shielding of the nitrogen lone pair can lower the pKa and reduce reaction rates in nucleophilic substitutions.
References
-
Synthesis and Diels-Alder Kinetics
- NMR Coupling Constants in Norbornanes: Marchand, A. P. "Stereochemical assignments in the 7-oxabicyclo[2.2.1]heptane system via NMR spectroscopy." Journal of Organic Chemistry. (General reference for rigid bicyclic J-values).
- Intramolecular H-Bonding: Grob, C. A., et al. "Inductive and field effects in bicyclo[2.2.1]heptane derivatives." Helvetica Chimica Acta 60 (1977).
-
Pharmacological Applications
-
Cheong, P. H., et al. "Ligand-Based Drug Design of 7-Oxabicyclo[2.2.1]heptane Derivatives."[1] Journal of Medicinal Chemistry.
-
Sources
Methodological & Application
Application Note: Synthesis of rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine (the endo isomer) via the Diels-Alder reaction.
This scaffold is a critical "conformational lock" in drug design, often used to restrict the flexibility of ethylamine side chains to improve receptor binding affinity (e.g., in muscarinic or glutamatergic ligands).
Abstract & Strategic Overview
The synthesis of 7-oxabicyclo[2.2.1]heptan-2-amine presents a classic challenge in stereocontrol: managing the reversibility of the furan Diels-Alder (DA) reaction. Unlike cyclopentadiene, furan is aromatic and a sluggish diene. The reaction with acrylonitrile is reversible (retro-DA), and while the endo adduct is formed kinetically, the exo adduct is often the thermodynamic product.
To target the (1R,2S,4S) isomer (the endo amine), this protocol utilizes a Lewis-acid catalyzed cycloaddition at moderate temperatures to maximize the kinetic endo selectivity, followed by immediate hydrogenation to "lock" the skeleton against retro-DA decomposition before the harsh nitrile reduction.
Retrosynthetic Logic
The route consists of three distinct phases:
-
Kinetic Cycloaddition: Furan + Acrylonitrile
Endo-Nitrile (Major). -
Skeletal Locking: Saturation of the C5-C6 alkene to prevent retro-DA.
-
Functional Group Transformation: Reduction of the nitrile to the primary amine.
Figure 1: Retrosynthetic strategy highlighting the critical stabilization step.
Experimental Protocols
Phase 1: Zinc Iodide-Catalyzed Diels-Alder Cycloaddition
Objective: Synthesize rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile.
Rationale: Thermal reactions of furan require high temperatures (
Reagents Table:
| Reagent | Equiv | MW | Density | Amount |
|---|---|---|---|---|
| Furan | 5.0 | 68.07 | 0.936 | 34.0 g (36.3 mL) |
| Acrylonitrile | 1.0 | 53.06 | 0.810 | 5.3 g (6.5 mL) |
| Zinc Iodide (
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Mixing: Charge the flask with Acrylonitrile (100 mmol) and Toluene. Add Zinc Iodide (20 mmol) and stir until partially dissolved.
-
Addition: Add Furan (500 mmol) in a single portion. Note: Excess furan acts as both reactant and co-solvent to drive the equilibrium.
-
Reaction: Heat the mixture to 40°C in an oil bath. Stir for 48 hours.
-
Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The product (
) will appear; furan is volatile and may not be visible.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (100 mL).
-
Wash with saturated aqueous
(to remove iodine/zinc complexes) followed by brine. -
Dry over
, filter, and concentrate in vacuo at <40°C . -
Caution: Do not overheat during evaporation, as the retro-DA reaction can occur, regenerating toxic acrylonitrile.
-
-
Yield: Expect a viscous yellow oil containing a mixture of endo (major) and exo (minor) isomers. Proceed immediately to hydrogenation.
Phase 2: Skeletal Stabilization (Hydrogenation)
Objective: Synthesize rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile. Rationale: The double bond in the DA adduct is strained. Hydrogenating it renders the bicyclic system chemically stable, preventing furan elimination during the subsequent reduction.
Protocol:
-
Setup: Dissolve the crude nitrile from Phase 1 in Methanol (100 mL).
-
Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (approx. 10% by weight of the substrate).
-
Hydrogenation: Purge the vessel with Nitrogen, then Hydrogen. Stir under a Hydrogen balloon (1 atm) at room temperature for 16 hours.
-
Note: High pressure is not usually required; the strained alkene is highly reactive.
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
-
Concentration: Evaporate the solvent to yield the saturated nitrile.
-
Purification (Optional but Recommended): At this stage, the endo and exo isomers can be separated by flash column chromatography (SiO2, Gradient 10-30% EtOAc/Hexane).
-
Endo-isomer (Target): Elutes second (more polar) in most systems due to the dipole alignment with the oxygen bridge.
-
Validation:
NMR coupling constant . For endo (target), Hz (dihedral angle 90°). For exo, Hz.
-
Phase 3: Nitrile Reduction to Amine
Objective: Synthesize this compound. Rationale: Lithium Aluminum Hydride (LAH) is the standard reagent. The saturated scaffold is stable to these strongly basic conditions.
Reagents Table:
| Reagent | Equiv | MW | Amount |
|---|---|---|---|
| Saturated Nitrile | 1.0 | 123.15 | 10 mmol (1.23 g) |
|
Protocol:
-
Setup: Flame-dry a 2-neck flask under Argon. Add Dry THF and cool to 0°C.
-
LAH Addition: Carefully add the
solution. -
Substrate Addition: Dissolve the Saturated Nitrile in minimal Dry THF and add dropwise to the LAH solution at 0°C.
-
Reaction: Allow to warm to room temperature and reflux for 3 hours.
-
Fieser Workup (Critical for Safety):
-
Cool to 0°C.[2]
-
Dilute with diethyl ether (50 mL).
-
Add water (0.8 mL) dropwise (slowly!).
-
Add 15% NaOH solution (0.8 mL).
-
Add water (2.4 mL).
-
Warm to RT and stir for 15 mins until a white granular precipitate forms.
-
-
Isolation: Filter off the aluminum salts. Dry the filtrate over
and concentrate. -
Salt Formation (Storage): The free amine is volatile and absorbs
. Convert to the Hydrochloride salt by dissolving in and adding in Dioxane. Filter the white solid.
Stereochemical Validation
To ensure the correct (1R,2S,4S) endo isomer was isolated, analysis of the H-2 proton signal in
-
Endo-Amine (Target): The H-2 proton is in the exo position.
-
Signal: Multiplet (dd or ddd).
-
Coupling: It shows no significant coupling to the bridgehead H-1 (
Hz) because the dihedral angle is approx 90°.
-
-
Exo-Amine (Impurity): The H-2 proton is in the endo position.[3]
-
Coupling: Shows significant coupling to the bridgehead H-1 (
Hz).
-
Figure 2: NMR decision tree for stereochemical assignment.
Safety & Handling
-
Acrylonitrile: Highly toxic, volatile, and flammable. Handle only in a well-ventilated fume hood. Wear permeation-resistant gloves.
-
Furan: Potential peroxide former.[2] Test for peroxides before distillation or heating.
-
Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried.
References
- Vogel, P., et al. "The Diels-Alder Reaction of Furans." Tetrahedron, 1999, 55(41), 11953-11998. (Comprehensive review on Furan DA stereoselectivity).
-
Brion, F. "On the Lewis acid catalyzed Diels-Alder reaction of furan. Regio- and stereospecificity." Tetrahedron Letters, 1982, 23(50), 5299-5302. Link
-
Bear, B. R., et al. "The Intramolecular Diels-Alder Reaction of Furans." Chemical Reviews, 2003, 103(4), 1343-1372. Link
- Kotsuki, H., et al. "High-pressure organic chemistry. Part 16. Diels-Alder reaction of furan with various dienophiles." Journal of the Chemical Society, Perkin Transactions 1, 1993, 2773-2776. (Discusses kinetic vs thermodynamic control).
Sources
stereoselective synthesis of 7-oxabicyclo[2.2.1]heptan-2-amine
Application Note: Stereoselective Synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine
Executive Summary
The 7-oxabicyclo[2.2.1]heptane scaffold (7-oxanorbornane) is a critical structural motif in medicinal chemistry, serving as a conformationally restricted, polar surrogate for proline and cyclopentane rings. Its bridgehead oxygen atom introduces specific hydrogen-bonding vectors and lowers lipophilicity (LogP) compared to its carbocyclic counterparts, making it invaluable for optimizing pharmacokinetic profiles in muscarinic antagonists, glycosidase inhibitors, and nucleoside analogues.
This Application Note details a robust, scalable, and stereoselective protocol for synthesizing (±)-exo-7-oxabicyclo[2.2.1]heptan-2-amine . Unlike generic procedures, this guide focuses on the Thermodynamic Control Strategy to maximize the exo-isomer yield, followed by a Curtius Rearrangement to install the amine functionality with strict retention of stereochemistry.
Strategic Analysis: The Stereochemical Challenge
Synthesizing substituted 7-oxanorbornanes presents a classic stereochemical dichotomy governed by the Diels-Alder (DA) reaction mechanism:
-
Kinetic Control (Endo Preference): At low temperatures, secondary orbital interactions favor the endo adduct (Alder’s Rule).
-
Thermodynamic Control (Exo Preference): The DA reaction of furan is reversible. Extended reaction times or elevated temperatures allow the equilibrium to shift toward the thermodynamically more stable exo isomer, which is less sterically congested.[1]
For the 2-amine target, the exo isomer is frequently the desired pharmacophore. Therefore, our protocol utilizes a reversible DA reaction followed by equilibration to enrich the exo precursor before fixing the stereocenter via hydrogenation.
Synthetic Pathway Visualization
Figure 1: Strategic workflow shifting from kinetic instability to thermodynamic stability to access the exo-amine.
Detailed Experimental Protocols
Phase 1: Construction of the Scaffold (Diels-Alder & Equilibration)
Objective: Synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. Mechanism: Reversible [4+2] Cycloaddition.
Reagents & Equipment[2][3]
-
Furan (Freshly distilled)
-
Zinc Iodide (ZnI₂) or Zinc Chloride (ZnCl₂) [Catalyst]
-
High-pressure reactor (Autoclave) or sealed heavy-wall tube
Step-by-Step Protocol
-
Catalyst Preparation: In a dry flask under Argon, suspend anhydrous ZnI₂ (0.1 equiv) in Toluene (2.0 M concentration relative to furan).
-
Addition: Add Furan (1.0 equiv) and Acrylonitrile (1.2 equiv).
-
Thermodynamic Equilibration:
-
Standard Method: Seal the vessel and heat to 60°C for 48 hours .
-
Note: Initial reaction (hours 1-4) generates a mixture rich in the endo isomer. Prolonged heating allows retro-Diels-Alder conversion to the more stable exo isomer.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO₃ to remove the catalyst.
-
Isolation: Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Validation: Analyze by ¹H NMR.
-
Endo bridgehead protons typically appear downfield compared to exo.
-
Target Exo:Endo ratio: >70:30. (Pure exo can be obtained by crystallization or chromatography, but is often unnecessary if the next step is hydrogenation).
-
Phase 2: Saturation and Functional Group Interconversion
Objective: Conversion to exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
Step-by-Step Protocol
-
Hydrogenation: Dissolve the DA adduct in MeOH. Add 10 wt% Pd/C (5% loading). Hydrogenate at 1 atm (balloon) or 30 psi for 4 hours.
-
Stereochemistry: Hydrogen adds from the less hindered exo face, but since the olefin is distinct from the nitrile stereocenter, the configuration at C2 is preserved.
-
-
Hydrolysis: Filter off the catalyst. Treat the saturated nitrile with NaOH (2.0 M, aq) and reflux for 12 hours.
-
Isolation: Acidify to pH 2 with HCl. Extract with EtOAc. The product, exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, often crystallizes upon concentration.
Phase 3: The Curtius Rearrangement (Stereospecific Amination)
Objective: Conversion of the carboxylic acid to the amine with retention of configuration . Safety Critical: This step involves acyl azides. Perform behind a blast shield.
Reagents
-
exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid[3]
-
Diphenylphosphoryl azide (DPPA)[6]
-
Triethylamine (TEA)
-
tert-Butanol (t-BuOH) [Trapping agent]
Protocol
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in dry Toluene/t-BuOH (1:1 v/v). Add TEA (1.1 equiv).
-
Azidation: Cool to 0°C. Add DPPA (1.1 equiv) dropwise. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
Rearrangement: Heat the mixture to 80°C (Reflux) for 4-6 hours.
-
Deprotection (Optional): To isolate the free amine salt, treat the Boc-intermediate with 4M HCl in Dioxane for 2 hours.
-
Purification: The free amine is highly polar. Purify via ion-exchange chromatography (SCX column) or recrystallization of the HCl salt.
Stereochemical Validation & Troubleshooting
Analytical Markers (¹H NMR in CDCl₃)
Distinguishing the isomers is critical. Use the coupling constant (
| Isomer | Coupling Constant ( | Chemical Shift Trend |
| Exo-Amine | ~0 - 2 Hz | No Karplus coupling (dihedral angle ~90°). Appears as a singlet or broad singlet. |
| Endo-Amine | ~4 - 5 Hz | Significant coupling due to dihedral angle <40°. Appears as a doublet/multiplet. |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Exo:Endo Ratio | Insufficient reaction time or temperature in Step 1. | Increase DA reaction time to >48h or temp to 65°C to force thermodynamic equilibrium. |
| Retro-DA during workup | The DA adduct is thermally unstable before hydrogenation. | Do not distill the DA adduct at high vacuum/temp. Hydrogenate the crude mixture immediately. |
| Low Yield in Curtius | Moisture in solvent reacting with isocyanate (forming urea). | Ensure Toluene and t-BuOH are anhydrous. Perform under Nitrogen atmosphere. |
References
-
Diels-Alder Thermodynamics: Laszlo, P., & Lucchetti, J. (1982). Catalysis of the Diels-Alder reaction in the presence of clays. Tetrahedron Letters. Link (Demonstrates catalysis and conditions for furan cycloadditions).
-
Process Scale-Up: Process for the manufacture of 7-oxa-bicyclo derivatives. Patent WO2008077809A1. Link (Authoritative source for the acrylonitrile/hydrolysis/Curtius route).
-
Stereochemical Assignment: Krow, G. R., et al. (1996).[3] 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives. Synlett. Link
-
Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[6] New convenient reagent for a modified Curtius reaction. Journal of the American Chemical Society. Link
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
- 4. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4487945A - Preparation of 2-exo-Hydroxy-7-oxabicyclo[2.2.1]heptanes - Google Patents [patents.google.com]
- 6. sciprofiles.com [sciprofiles.com]
- 7. Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-Oxabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
nitrone annulation to 7-oxabicyclo[2.2.1]heptane scaffolds
Application Note: High-Precision Synthesis & Functionalization of 7-Oxabicyclo[2.2.1]heptane Scaffolds via Nitrone Annulation
Abstract This guide details the strategic application of nitrone [3+2] cycloaddition (1,3-dipolar cycloaddition) for accessing and functionalizing 7-oxabicyclo[2.2.1]heptane scaffolds.[1] These bridged bicyclic ethers are critical pharmacophores in the development of glycomimetics, nucleoside analogues, and complex alkaloids. We present two distinct protocols: (1) The Intramolecular Nitrone Cycloaddition (INC) for the de novo construction of the 1-aza-7-oxabicyclo[2.2.1]heptane core, and (2) The Intermolecular Cycloaddition for the stereoselective functionalization of existing 7-oxabicyclo[2.2.1]hept-5-ene (oxanorbornene) scaffolds.
Introduction & Mechanistic Rationale
The 7-oxabicyclo[2.2.1]heptane skeleton (oxanorbornane) serves as a rigid, stereochemically rich template.[2] Nitrone annulation is uniquely suited for this system due to its ability to generate up to three contiguous stereocenters in a single concerted step.[3]
Mechanistic Pillars:
-
The Dipole: Nitrones (azomethine oxides) possess a 1,3-dipole character, reacting with alkenes (dipolarophiles) via a concerted, thermally allowed [4π + 2π] cycloaddition.[4]
-
Frontier Molecular Orbitals (FMO): The reaction is typically controlled by the interaction between the HOMO of the dipole (nitrone) and the LUMO of the dipolarophile (alkene). Electron-deficient alkenes accelerate the reaction (Normal Electron Demand).
-
Stereocontrol:
-
Exo/Endo Selectivity: In bicyclic systems, the "exo" face is often kinetically favored due to steric shielding of the "endo" face, though secondary orbital interactions can override this.
-
Facial Selectivity: In intramolecular cases, the tether length and geometry (E/Z nitrone) dictate the formation of bridged vs. fused systems.
-
Pathway A: Construction of the Scaffold (Intramolecular)
This protocol describes the synthesis of 1-aza-7-oxabicyclo[2.2.1]heptanes via the intramolecular trapping of a homoallylic nitrone.[1][5][6] This strategy is pivotal for synthesizing substituted piperidines and alkaloids like rosmarinecine.
Experimental Workflow Diagram
Figure 1: Logic flow for the construction of the 1-aza-7-oxabicyclo[2.2.1]heptane core via INC.
Detailed Protocol: Synthesis of 1-Aza-7-oxabicyclo[2.2.1]heptanes
Target Substrate: Homoallylic nitrone derived from an allylic alcohol.[5][6] Reaction Type: Intramolecular [3+2] Cycloaddition.[5]
Reagents & Materials:
-
Precursor: Homoallylic hydroxylamine (synthesized via coupling of allylic alcohol and aldehyde).
-
Aldehyde Source: Butyl glyoxylate or Formaldehyde (37% aq).
-
Solvent: Toluene (anhydrous) or Dichloromethane (DCM).
-
Drying Agent: Magnesium Sulfate (
) or Molecular Sieves (4Å).
Step-by-Step Methodology:
-
Nitrone Generation (In Situ):
-
Dissolve the homoallylic hydroxylamine (1.0 equiv) in anhydrous Toluene (0.1 M concentration).
-
Add the aldehyde source (1.2 equiv). For glyoxylates, use the pure liquid; for formaldehyde, use paraformaldehyde or aqueous solution with excess
to sequester water. -
Critical Checkpoint: Monitor by TLC. The formation of the nitrone is often rapid. If the nitrone is stable, it may be isolated; however, for this scaffold, in situ cyclization is preferred to avoid decomposition.
-
-
Cyclization (Annulation):
-
Heat the reaction mixture to 80–110°C (refluxing toluene) under an inert atmosphere (
or Ar). -
Note: If using glyoxylate-derived nitrones, the reaction may proceed at lower temperatures (RT to 40°C) due to the electron-withdrawing ester group lowering the LUMO energy.
-
Reaction time typically ranges from 2 to 12 hours .
-
-
Work-up & Purification:
-
Cool to room temperature.
-
Filter off drying agents (if used).
-
Concentrate in vacuo.
-
Purify via flash column chromatography on silica gel. (Eluent: EtOAc/Hexanes gradient).
-
Stereochemical Outcome: The reaction predominantly yields the bridged 1-aza-7-oxabicyclo[2.2.1]heptane (as opposed to the fused piperidine) when the nitrone adopts the (E)-geometry. The bulky substituents on the nitrone nitrogen prefer the equatorial position in the transition state, guiding the regioselectivity.
Pathway B: Functionalization of the Scaffold (Intermolecular)
This protocol addresses the addition of external nitrones to 7-oxabicyclo[2.2.1]hept-5-ene-2-one or related oxanorbornenes. This is a powerful method to "decorate" the scaffold with amino-sugar functionalities.
Stereoselectivity Model
Figure 2: Stereochemical divergence in intermolecular nitrone addition.
Detailed Protocol: Intermolecular Cycloaddition to Oxanorbornenes
Target Substrate: 7-oxabicyclo[2.2.1]hept-5-en-2-one (or derivatives).[2] Reagent: C-Phenyl-N-methylnitrone (or prepared in situ).
Step-by-Step Methodology:
-
Preparation:
-
Dissolve the dipolarophile (oxanorbornene derivative, 1.0 equiv) in DCM or Toluene (0.2 M).
-
Add the nitrone (1.2 – 1.5 equiv).
-
Catalyst (Optional): For unreactive substrates, add a Lewis Acid such as
or (10-20 mol%).
-
-
Reaction:
-
Thermal Conditions: Reflux in Toluene (110°C) for 12–24 hours.
-
Catalytic Conditions: Stir at 0°C to RT in DCM for 4–8 hours.
-
Monitoring: The disappearance of the alkene spot on TLC is the primary indicator.
-
-
Purification:
-
Direct concentration and chromatography.
-
Note: The resulting isoxazolidines are generally stable but should not be subjected to strongly acidic conditions during purification to prevent N-O bond rupture or skeletal rearrangement.
-
Data Summary & Troubleshooting
Table 1: Comparative Efficiency of Nitrone Annulation Strategies
| Parameter | Pathway A (Intramolecular) | Pathway B (Intermolecular) |
| Primary Product | 1-Aza-7-oxabicyclo[2.2.1]heptane | Isoxazolidine-fused 7-oxabicyclo[2.2.1]heptane |
| Stereoselectivity | >20:1 (Bridged vs Fused) | >95:5 (Exo vs Endo) |
| Key Driver | Nitrone Geometry (E vs Z) | Steric shielding of the Endo face |
| Typical Yield | 65 – 85% | 75 – 95% |
| Main Challenge | Competing [3,3]-sigmatropic rearrangement | Reversibility (Retro-cycloaddition) at high T |
Troubleshooting Guide:
-
Problem: Low yield in Pathway A.
-
Problem: Poor Exo/Endo selectivity in Pathway B.
References
-
Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-Oxabicyclo[2.2.1]heptanes. Source: Journal of the American Chemical Society (2011).[6] Context: Establishes the intramolecular route (Pathway A) and the control of nitrone geometry.[1][6] URL:[Link]
-
1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. Source: Organic Chemistry Frontiers (RSC).[8] Context: Details the intermolecular addition to oxanorbornenes (Pathway B) and DFT mechanistic studies. URL:[Link]
-
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Source: ResearchGate / Review. Context: General overview of the scaffold's utility and synthesis via cycloaddition. URL:[Link]
-
Deciphering the Curly Arrow Representation... for the 1,3-Dipolar Rearrangement... on 7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate. Source: ACS Omega (2020).[9] Context: Advanced mechanistic insight into the electron flow during cycloaddition on this specific scaffold. URL:[Link]
Sources
- 1. Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-Oxabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chesci.com [chesci.com]
- 5. Synthesis of Alkaloid (−)-205B via Stereoselective Reductive Cross-Coupling and Intramolecular [3+2] Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convergent and stereodivergent synthesis of complex 1-aza-7-oxabicyclo[2.2.1]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Reductive Amination of 7-Oxabicyclo[2.2.1]heptan-2-one
[1]
Introduction & Strategic Significance
The 7-oxabicyclo[2.2.1]heptan-2-one scaffold is a bicyclic ether that serves as a rigidified mimetic of furanose sugars and a core structure in norcantharidin analogues.[1] In drug discovery, introducing an amine at the C2 position allows for the construction of specific hydrogen-bonding networks essential for enzyme inhibition.
Key Challenges
-
Stereochemical Control: The bicyclic framework is rigid. Nucleophilic attack is sterically differentiated between the exo (convex) and endo (concave) faces.
-
Bridgehead Stability: While the ether bridge is generally stable, acidic conditions combined with high temperatures can induce ring-opening or rearrangement (retro-Diels-Alder type pathways).[1]
-
Imine Stability: The formation of the imine intermediate is often the rate-limiting step due to the steric bulk of the bicyclic system.
Mechanistic Insights & Stereoselectivity
Understanding the 3D trajectory of the reagents is crucial for controlling the diastereomeric outcome.
The "Exo-Attack" Rule
In 7-oxanorbornanones, the oxygen bridge exerts both steric and electronic influences.[1]
-
Imine Formation: The amine nucleophile typically attacks from the less hindered exo face.
-
Hydride Reduction: The reducing agent (hydride) also prefers the exo trajectory due to the "U-shape" cavity of the endo face.
-
Outcome: Exo hydride attack on the intermediate imine forces the resulting amine substituent into the endo configuration.
Stereochemical Prediction:
Graphviz Pathway Visualization
Figure 1: Mechanistic pathway illustrating the kinetic preference for exo-hydride attack yielding the endo-amine.[1]
Experimental Protocols
Protocol A: Direct Reductive Amination (Standard)
Best for: Non-hindered primary and secondary amines. Reagent: Sodium Triacetoxyborohydride (STAB).
Materials
-
Substrate: 7-Oxabicyclo[2.2.1]heptan-2-one (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: NaBH(OAc)₃ (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
-
Additive: Acetic acid (1.0 equiv) – Critical for catalyzing imine formation.
Step-by-Step Procedure
-
Imine Pre-equilibrium: In a flame-dried flask under Argon, dissolve the ketone (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL).
-
Acid Activation: Add glacial acetic acid (1.0 mmol). Stir at room temperature (RT) for 30–60 minutes. Note: This allows the hemiaminal/imine equilibrium to establish.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin).
-
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically DCM/MeOH/NH₃ gradients).
Protocol B: Lewis Acid-Mediated Reductive Amination (High Efficiency)
Best for: Sterically hindered amines, anilines, or when Protocol A fails to drive conversion. Reagent: Titanium(IV) Isopropoxide / NaBH₄.
Rationale
Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine/enamine species completely before reduction.
Step-by-Step Procedure
-
Complexation: In a dry vial, combine ketone (1.0 mmol) and amine (1.2 mmol).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (neat, 1.5 – 2.0 equiv). The mixture may become viscous.
-
Incubation: Stir the neat mixture (or in minimal dry THF if solid) at RT for 6–12 hours. Optional: Heat to 50°C if the amine is electron-deficient.[1]
-
Dilution: Dilute the reaction mixture with absolute Ethanol (5 mL).
-
Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2–4 hours at RT.
-
Hydrolysis (Critical Step): Quench by adding water (1 mL). A white precipitate (TiO₂) will form.
-
Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.
-
Workup: Wash the filtrate with brine, dry, and concentrate.
Comparative Data & Optimization
The following table summarizes expected outcomes based on reagent choice for the 7-oxabicyclo scaffold.
| Parameter | Protocol A (STAB) | Protocol B (Ti(OiPr)4) |
| Primary Amines | Excellent Yield (80-95%) | Excellent Yield (85-98%) |
| Secondary Amines | Good Yield (60-80%) | Superior Yield (80-95%) |
| Anilines | Poor/Slow | Good Yield (70-90%) |
| Stereoselectivity | ~4:1 to 10:1 (Endo:Exo) | ~3:1 to 6:1 (Endo:Exo) |
| Water Tolerance | Low (Hydrolysis of imine) | High (Ti scavenges water) |
| Workup Difficulty | Low | Medium (Titanium salts) |
Stereochemical Validation
To confirm the endo vs exo configuration of your product:
-
1H NMR Coupling Constants:
-
Endo-amine (Exo-H): The C2-proton is exo.[1] It typically shows no coupling (or very small
Hz) with the C1/C4 bridgehead protons (Karplus angle ~90°). -
Exo-amine (Endo-H): The C2-proton is endo.[1] It usually shows a measurable coupling (
Hz) with the bridgehead proton due to the "W-planarity" or smaller dihedral angle.
-
-
NOESY: Look for NOE correlations between the C2-H and the C7-bridge protons.
References
-
General Reductive Amination Reviews
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
-
Titanium Mediated Protocols
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995. Link
-
- Stereochemistry of 7-Oxabicyclo Systems: Arjona, O., et al. "Stereoselective synthesis of substituted 7-oxabicyclo[2.2.1]heptanes." Chemical Reviews, 2011. (Contextual grounding for stereoselectivity).
-
Application in PP5 Inhibitors
Sources
- 1. US4554366A - Certain substituted, 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones as intermediates - Google Patents [patents.google.com]
- 2. Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Stereocontrol using 7-Oxabicyclo[2.2.1]heptan-2-amine
Content Type: Technical Protocol & Application Guide Subject: 7-oxabicyclo[2.2.1]heptan-2-amine (CAS: 1314954-35-2) Role: Senior Application Scientist
Executive Summary: The "Oxa-Bridge" Advantage
In the landscape of fragment-based drug discovery (FBDD), the 7-oxabicyclo[2.2.1]heptan-2-amine scaffold represents a critical "molecular stiffener." Unlike its carbocyclic analog (norbornane), the 7-oxa bridge introduces a strategic hydrogen-bond acceptor and lowers lipophilicity (LogP) while maintaining a rigid, defined vector for substituent display.
This guide addresses the primary challenge in utilizing this scaffold: Stereochemical Integrity . The [2.2.1] system possesses multiple stereocenters (C1, C2, C4). Controlling the endo/exo selectivity and enantiomeric purity is paramount for biological activity, particularly in GPCR ligand design (e.g., Adenosine
Key Technical Specifications
| Feature | Specification | Impact on Drug Design |
| Scaffold Rigidity | High (Bicyclic) | Reduces entropic penalty upon binding; improves selectivity. |
| Polarity | Ether Bridge (O7) | Increases solubility; offers H-bond acceptor site (unlike norbornane). |
| Stereochemistry | Exo vs. Endo | Exo-amine is typically thermodynamically favored and often more bioactive in GPCR targets. |
| Metabolic Stability | Moderate to High | The bridgehead positions are generally resistant to P450 oxidation compared to flexible chains. |
Strategic Synthesis & Resolution Protocol
The most robust route to the chiral 2-amine is not direct cycloaddition to an amine precursor, but rather a Diels-Alder / Enzymatic Resolution / Curtius Rearrangement sequence. This pathway avoids the instability of nitro-ethylene dienophiles and leverages industrial-grade lipases for optical purity.
Workflow Visualization
The following diagram outlines the critical path from commodity starting materials to the enantiopure building block.
Figure 1: Chemo-enzymatic workflow for accessing enantiopure 7-oxabicyclo[2.2.1]heptan-2-amine.[1][2]
Detailed Experimental Protocols
Protocol A: Diels-Alder Synthesis of the Racemic Scaffold
Objective: Create the oxabicyclic skeleton. Precaution: Acrylonitrile is toxic and volatile. Perform in a well-ventilated fume hood.
-
Reactants: Mix Furan (1.0 equiv) and Acrylonitrile (1.1 equiv).
-
Catalyst: Add Zinc Iodide (
) or Zinc Chloride ( ) (0.1 equiv) to accelerate the reaction and improve exo/endo ratios, although thermal cycloaddition works slowly. -
Conditions: Stir at room temperature for 48–72 hours. (Note: The 7-oxa bridge is thermally sensitive; avoid excessive heating >60°C which promotes retro-Diels-Alder).
-
Workup: Concentrate under reduced pressure. The product is a mixture of exo and endo 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile.[3][4]
-
Validation:
NMR will show alkene protons at 6.2–6.5 ppm.
Protocol B: Enzymatic Resolution (The "Self-Validating" Step)
Objective: Separate enantiomers using Candida antarctica Lipase B (CAL-B). Rationale: Chemical resolution is inefficient for this scaffold. CAL-B shows high stereoselectivity for the exo-ester.
-
Substrate Preparation: Convert the saturated racemic acid (obtained via hydrogenation and hydrolysis of the nitrile) to its ethyl ester.
-
Enzyme System: Suspend Immobilized CAL-B (e.g., Novozym 435) in phosphate buffer (pH 7.0) with a co-solvent (e.g., 10% acetone or MTBE) to aid solubility.
-
Reaction: Add the racemic ester. Incubate at 30°C with orbital shaking.
-
Monitoring: Monitor by chiral HPLC or GC. The enzyme typically hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact (or vice versa depending on specific conditions/lipase strain).
-
Separation: Extract the unreacted ester (enantiopure) with organic solvent (EtOAc). The hydrolyzed acid remains in the aqueous phase.
-
Checkpoint: Verify ee >98% before proceeding.[5]
-
Protocol C: Curtius Rearrangement to the Amine
Objective: Convert the chiral acid/ester to the amine with retention of configuration.
-
Activation: Hydrolyze the resolved ester to the free acid. Dissolve in dry Toluene.
-
Azidation: Add Triethylamine (1.2 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv).
-
Rearrangement: Heat to 80°C. Evolution of
gas indicates formation of the isocyanate. -
Trapping (Boc-Protection): Once gas evolution ceases, add excess tert-Butanol (
-BuOH) and reflux for 4-6 hours. -
Deprotection (Optional): To isolate the free amine salt, treat the Boc-carbamate with 4M HCl in Dioxane.
-
Product: 7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride .
Application Notes in Drug Discovery
Application 1: GPCR Ligand Design (Adenosine )
The 7-oxabicyclo amine serves as a superior replacement for cyclopentyl amines in adenosine receptor antagonists.
-
Mechanism: The ether bridge locks the C2-amine vector, preventing the "floppiness" associated with cyclopentane rings. This reduces the entropic cost of binding to the receptor pocket.
-
Design Tip: Use the exo-amine isomer. The endo-isomer often suffers from steric clash with the receptor floor in the orthosteric site.
Application 2: Glycomimetics (Carbasugars)
This scaffold mimics the pyranose ring of sugars but is hydrolytically stable (no anomeric effect).
-
Validamine Analogs: The 7-oxa amine can be derivatized to mimic Validamine (a glycosidase inhibitor).
-
Synthesis Logic: The amine nitrogen mimics the glycosidic oxygen or the C1-amine of amino sugars, inhibiting glycosidases by mimicking the transition state oxocarbenium ion.
Application 3: Selective Estrogen Receptor Degraders (SERDs)
Recent studies (See Ref 3) utilize the 7-oxabicyclo[2.2.1]heptene sulfonamide derivatives.
-
Protocol: React the 7-oxabicyclo[2.2.1]heptan-2-amine with sulfonyl chlorides.
-
Result: The rigid core orients the sulfonamide tail to induce helix 12 displacement in the Estrogen Receptor, promoting degradation.
References
-
Synthesis and Resolution: "Process for the manufacture of 7-oxa-bicyclo derivatives." Google Patents (Hoffmann-La Roche). Link
-
Medicinal Chemistry (GPCRs): "7-Oxabicyclo[2.2.1]heptane and Derivatives."[6][7] ResearchGate.[6][8] Link
-
SERD Application: "Novel class of 7-Oxabicyclo[2.2.1]heptene sulfonamides... displaying improved estrogen receptor α degradation activity." European Journal of Medicinal Chemistry. Link
-
Enzymatic Methods: "Hydrolases in organic chemistry. Recent achievements in the synthesis of pharmaceuticals." University of Oviedo. Link
-
General Properties: "7-oxabicyclo[2.2.1]heptan-2-amine Compound Summary." PubChem. Link
Sources
- 1. 7-Oxabicyclo[2.2.1]heptan-2-amine | C6H11NO | CID 12264626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
- 5. digibuo.uniovi.es [digibuo.uniovi.es]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Oxabicyclo[2.2.1]heptane-2,3-dione | 59896-74-1 | Benchchem [benchchem.com]
Application Note: High-Throughput Functionalization of 7-Oxanorbornane Amines for Sp³-Enriched Library Generation
Executive Summary
This guide details the strategic functionalization of 7-oxabicyclo[2.2.1]heptan-2-amine (7-oxanorbornane amine) scaffolds for the generation of high-quality small molecule libraries. In modern drug discovery, "escaping flatland" by increasing the fraction of sp³-hybridized carbons (
This document provides validated protocols for the parallel synthesis of amide, amine, and urea derivatives of this scaffold, addressing specific challenges related to bridgehead steric hindrance and stereochemical integrity.
The Scaffold Advantage: Physicochemical Rationale
The 7-oxanorbornane scaffold offers distinct advantages over traditional aromatic cores. Its rigid bicyclic structure reduces the entropic penalty of binding, while the oxygen bridge increases polarity without introducing hydrogen bond donors (HBD), improving permeability.
Table 1: Physicochemical Comparison of Core Scaffolds
| Property | Phenyl Ring | Cyclohexyl | 7-Oxanorbornane | Impact on Drug Design |
| Geometry | Planar (2D) | Flexible Chair | Rigid Boat-like | Defined exit vectors; reduced entropy loss upon binding. |
| Solubility | Low | Medium | High | Ether bridge disrupts crystal packing and increases solvation. |
| Lipophilicity | High | High | Moderate | Lower LogD improves DMPK profile. |
| Metabolic Liability | CYP oxidation | Oxidation prone | Stable | Bridgehead protons are less susceptible to abstraction. |
Core Synthesis & Stereochemical Logic
The foundation of this library is the Diels-Alder cycloaddition between furan and acrylonitrile (or maleimides), followed by hydrogenation. A critical design consideration is the Exo vs. Endo stereochemistry.
-
Exo-isomer: Generally preferred in medicinal chemistry due to greater steric accessibility of the amine and reduced shielding by the oxygen bridge.
-
Endo-isomer: Often the kinetic product of the Diels-Alder reaction; more sterically congested.
Workflow Diagram: Scaffold Synthesis & Library Logic
Figure 1: Synthetic workflow from raw materials to diversified library. The pathway emphasizes the generation of the saturated amine core prior to parallel functionalization.
Detailed Experimental Protocols
General Handling & Safety
-
Solvents: Use anhydrous DMF and DCM for coupling reactions to prevent hydrolysis of activated esters.
-
Stereochemistry: The protocols below assume the use of the exo-amine or a defined racemate. If using the endo-amine, reaction times for amide coupling may need to be doubled due to steric shielding by the C7-oxygen bridge.
Protocol A: High-Throughput Amide Coupling
Objective: Synthesis of an amide library targeting the C2-amine. Mechanism: HATU-mediated activation of carboxylic acids.
Reagents:
-
Scaffold: 7-oxabicyclo[2.2.1]heptan-2-amine (0.2 M in DMF)
-
Acids: Diverse carboxylic acid set (0.2 M in DMF)
-
Coupling Agent: HATU (0.2 M in DMF)
-
Base: DIPEA (0.5 M in DMF)
Step-by-Step Procedure:
-
Plate Preparation: In a 96-well deep-well plate, dispense 100 µL of the Carboxylic Acid solution (20 µmol, 1.0 equiv).
-
Activation: Add 100 µL of HATU solution (20 µmol, 1.0 equiv) and 80 µL of DIPEA solution (40 µmol, 2.0 equiv). Shake at 500 rpm for 10 minutes.
-
Note: Pre-activation is crucial for sterically hindered acids.
-
-
Addition: Add 100 µL of the Scaffold Amine solution (20 µmol, 1.0 equiv).
-
Incubation: Seal the plate and shake at RT for 16 hours .
-
Optimization: For electron-deficient acids, heat to 40°C.
-
-
Quenching: Add 50 µL of 10% aq. NaHCO₃ to quench unreacted active esters.
-
Workup (SPE): Transfer reaction mixture to a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge if the product is basic, or a PL-HCO3 MP cartridge to remove acidic byproducts. Elute with MeOH/DCM.
-
Evaporation: Remove solvent using a centrifugal evaporator (Genevac) at 40°C.
Protocol B: Reductive Amination (Secondary Amines)
Objective: Introduction of alkyl groups to generate secondary amines, maintaining basicity. Mechanism: Imine formation followed by hydride reduction.
Reagents:
-
Scaffold: 7-oxabicyclo[2.2.1]heptan-2-amine (HCl salt preferred for stability, free based in situ)
-
Aldehydes: Diverse aldehyde set (0.2 M in DCE)
-
Reductant: Sodium triacetoxyborohydride (STAB) (Solid or suspension)
-
Acid Catalyst: Acetic Acid (AcOH)
Step-by-Step Procedure:
-
Dissolution: Dissolve the amine scaffold in 1,2-Dichloroethane (DCE) containing 1% DIPEA (to free base) and 2% AcOH. Final conc: 0.2 M.
-
Imine Formation: Add 100 µL of Amine solution to 110 µL of Aldehyde solution (1.1 equiv) in the plate.
-
Equilibration: Shake for 1 hour at RT. This allows the hemiaminal/imine equilibrium to establish.
-
Critical Step: Do not add the reductant immediately. The 7-oxanorbornane amine is sterically hindered; imine formation is the rate-limiting step.
-
-
Reduction: Add 2.0 equivalents of STAB (as a solid or freshly prepared suspension in DCE).
-
Reaction: Seal and shake for 24 hours at RT.
-
Quench: Add 100 µL of 1M NaOH (vigorous gas evolution possible).
-
Extraction: Liquid-liquid extraction with DCM (3x).
Quality Control & Validation
Analytical Criteria
-
Purity: >85% by UV (254 nm) and ELSD.
-
Identity: Mass confirmation [M+H]⁺ ± 0.5 Da.
NMR Characterization Nuances
When analyzing 7-oxanorbornane derivatives, specific signals confirm the integrity of the core:
-
Bridgehead Protons (H1/H4): Typically appear as broad singlets or multiplets around 4.2–4.8 ppm.
-
C2-H (Methine): The proton alpha to the nitrogen will shift significantly depending on functionalization (e.g., ~3.0 ppm for amine vs ~4.0 ppm for amide).
-
Stereochemistry Check: The coupling constant (
) between the C2-H and C3-H protons helps distinguish isomers.-
Exo-isomer:
3–4 Hz (no coupling to bridgehead). -
Endo-isomer:
8–9 Hz (plus long-range W-coupling).
-
Decision Tree for Reaction Failure
If a library member fails QC, follow this logic:
Figure 2: Troubleshooting logic for failed library reactions.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Das, A., et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments.[1] Pharmaceuticals, 15(12), 1467. [Link]
- Blanchard, N., et al. (2007). Synthesis of 7-Oxabicyclo[2.2.1]heptane Derivatives. Current Organic Chemistry, 11(10). (General synthesis reference).
-
Bury, P., et al. (2002). Synthesis and biological evaluation of novel 7-oxabicyclo[2.2.1]heptane derivatives. Bioorganic & Medicinal Chemistry Letters, 12(12), 1579-1582. [Link]
Sources
Application Note: Synthesis of Thromboxane Receptor Antagonists Using Oxabicyclo Amines
This Application Note and Protocol Guide details the synthesis of thromboxane receptor (TP) antagonists utilizing the 7-oxabicyclo[2.2.1]heptane scaffold. This structural motif, a rigid bicyclic ether, serves as a bioisostere for the unstable thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) core, positioning the pharmacophoric side chains in the precise spatial arrangement required for high-affinity receptor binding.
The guide focuses on the synthesis of SQ 29,548 , a prototypical and highly selective TP antagonist containing a complex hydrazine/amine side chain.
Introduction & Mechanistic Rationale
Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet agonist. Its biological activity is mediated through the TP receptor.[1] Developing stable antagonists requires mimicking the strained bicyclic core of TXA2 while preventing the rapid hydrolysis characteristic of the natural acetal system.
The 7-oxabicyclo[2.2.1]heptane system is the scaffold of choice because:
-
Structural Rigidity: It locks the
-chain (carboxylic acid) and -chain (amine/hydrazine) into a defined cis or trans relationship, minimizing entropic penalties upon binding. -
Bioisosterism: The bridgehead oxygen mimics the 9,11-endoperoxide bridge of PGH2.
-
Synthetic Versatility: The core is readily accessible via Diels-Alder cycloaddition, allowing for stereocontrolled functionalization.[2]
This protocol details the synthesis of SQ 29,548 , chemically defined as [1S-[1
Retrosynthetic Strategy
The synthesis is designed to establish the critical 2,3-cis-exo stereochemistry on the oxabicyclo core. The strategy involves a convergent approach where the core is constructed first, followed by the divergent installation of the
Figure 1: Retrosynthetic analysis of SQ 29,548 showing the disconnection to the furan-maleic anhydride adduct.
Detailed Experimental Protocol
Phase 1: Construction of the Oxabicyclo Core
Objective: Synthesize the thermodynamically stable exo-anhydride adduct and saturate the olefin.
Reagents:
-
Furan (Freshly distilled)
-
Maleic Anhydride
-
Diethyl ether (Anhydrous)
-
Pd/C (10%)
-
Hydrogen gas
Protocol:
-
Cycloaddition: Dissolve Maleic Anhydride (98.0 g, 1.0 mol) in 400 mL of anhydrous diethyl ether. Add Furan (75.0 g, 1.1 mol) dropwise over 30 minutes while maintaining the temperature at 25°C.
-
Note: The reaction is exothermic. The exo-adduct precipitates as a white solid.
-
-
Incubation: Stir the mixture for 24 hours at room temperature to ensure thermodynamic equilibration to the exo-isomer (7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride).
-
Isolation: Filter the white precipitate, wash with cold ether (2 x 100 mL), and dry under vacuum.
-
Yield: ~80-90%.
-
-
Hydrogenation: Dissolve the adduct (50 g) in Ethyl Acetate (500 mL). Add 10% Pd/C (2.5 g). Hydrogenate at 40 psi for 4 hours.
-
Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate to obtain 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride .
Phase 2: Desymmetrization and Optical Resolution
Objective: Isolate the (1S) enantiomer required for biological activity.
Protocol:
-
Methanolysis: Reflux the anhydride in dry methanol to open the ring, yielding the mono-methyl ester.
-
Resolution: Treat the racemic mono-ester with (+)-Ephedrine or (R)-
-methylbenzylamine in ethyl acetate. -
Crystallization: Recrystallize the salt to constant rotation.
-
Acidification: Treat the purified salt with 1N HCl and extract with ethyl acetate to recover the chiral mono-ester acid.
Phase 3: Installation of the -Chain (Wittig Reaction)
Objective: Install the (Z)-5-heptenoic acid side chain at the C2 position.
Reagents:
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
DMSO/THF
Protocol:
-
Reduction to Lactol: Selectively reduce the carboxylic acid moiety of the resolved intermediate to the aldehyde (using Borane-DMS or via DIBAL-H reduction of the corresponding lactone).
-
Ylide Formation: In a dry flask under Argon, suspend (4-Carboxybutyl)triphenylphosphonium bromide (3 eq) in dry THF. Add KOtBu (6 eq) at 0°C to generate the bright orange ylide. Stir for 30 minutes.
-
Wittig Reaction: Add the aldehyde intermediate (dissolved in THF) dropwise to the ylide solution at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Quench with saturated NH4Cl and extract with Ethyl Acetate.
-
Purification: Purify by silica gel chromatography to isolate the alkene acid. The Z-selectivity is typically high due to the unstabilized nature of the ylide.
Phase 4: Assembly of the Hydrazine/Amine Side Chain
Objective: Functionalize the C3 position with the semicarbazide moiety.
Protocol:
-
Functional Group Adjustment: The C3 substituent (originally the ester) is reduced to an aldehyde (using DIBAL-H at -78°C).
-
Semicarbazone Formation:
-
Dissolve 4-phenylsemicarbazide (1.2 eq) in Ethanol.
-
Add the C3-aldehyde intermediate.
-
Catalyze with a trace of acetic acid.
-
Reflux for 2 hours to form the semicarbazone .
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add Sodium Cyanoborohydride (NaBH3CN) (1.5 eq) and adjust pH to ~4 with acetic acid.
-
Stir for 4 hours to selectively reduce the C=N bond of the semicarbazone to the hydrazine linkage (-CH2-NH-NH-).
-
-
Final Purification: Flash chromatography (DCM/MeOH gradient).
Data Summary & Quality Control
Table 1: Critical Process Parameters and Expected Outcomes
| Step | Key Reagent | Critical Parameter | Expected Yield | QC Checkpoint |
| Core Synthesis | Furan / Maleic Anhydride | Temp < 30°C (Exotherm) | 85% | 1H NMR (No vinyl protons after H2) |
| Resolution | (+)-Ephedrine | Crystallization cycles | 35% (from racemate) | Optical Rotation ([ |
| Wittig | Phosphonium Salt / KOtBu | Anhydrous conditions | 70% | TLC (Z/E ratio), MS |
| Reductive Amination | NaBH3CN / pH 4 | pH control | 65% | 1H NMR (Hydrazine CH2 signals) |
Reaction Workflow Diagram
Figure 2: Sequential synthetic workflow for the production of SQ 29,548.
Expert Tips & Troubleshooting
-
Stereocontrol: The initial Diels-Alder reaction must be allowed to equilibrate. Short reaction times favor the endo kinetic product. The exo thermodynamic product is required for the correct relative stereochemistry of the side chains.
-
Wittig Reaction: The use of Potassium tert-butoxide is superior to n-BuLi for this substrate as it minimizes epimerization of the base-sensitive aldehyde. Ensure the ylide is deep orange before adding the aldehyde.
-
Hydrazine Stability: The final hydrazine linkage is sensitive to oxidation. Perform the reduction and workup under an inert atmosphere (Nitrogen or Argon) and store the final product at -20°C.
-
Solubility: SQ 29,548 free acid is sparingly soluble in water. For biological assays, dissolve in DMSO (up to 50 mg/mL) or Ethanol, then dilute into aqueous buffers.
References
-
Primary Synthesis & Pharmacology: Ogletree, M. L., Harris, D. N., Greenberg, R., et al. (1985). Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist.[1][3][4] Journal of Pharmacology and Experimental Therapeutics, 234(2), 435-441.[1][3] Link
-
Receptor Binding Characterization: Hedberg, A., Hall, S. E., Ogletree, M. L., et al. (1988). Characterization of [3H]SQ 29,548 binding to the thromboxane A2/prostaglandin H2 receptor in human platelets.[5] Journal of Pharmacology and Experimental Therapeutics, 245(3), 786-792. Link
-
Structural Analogs: Das, J., et al. (1988). Synthesis and Structure-Activity Relationships of 7-Oxabicyclo[2.2.1]heptane Prostacyclin Analogs. Journal of Medicinal Chemistry.[6]
-
General Oxabicyclo Synthesis: Vogel, P., et al. (1999). Derivatives of 7-oxabicyclo[2.2.1]heptane in nature and as useful synthetic intermediates.[2][7][8] Tetrahedron. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Characterization of thromboxane receptor blocking effects of SQ 29548 in the feline pulmonary vascular bed. [scholars.duke.edu]
- 5. Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Bicyclic Amines on Silica Gel
Status: Operational Subject: Troubleshooting Tailing, Yield Loss, and Irreversible Adsorption of Basic Amines Audience: Medicinal Chemists, Process Chemists, Purification Specialists
Introduction: The "Silanol Trap"
Purifying bicyclic amines (e.g., quinuclidines, tropanes, diazabicycles) on standard silica gel is notoriously difficult. The root cause is a fundamental acid-base mismatch.
Standard silica gel (
The Result: A classic Lewis Acid-Base interaction occurs inside the column. The amine becomes protonated by the silanol, forming a strong ionic bond rather than the desired weak Van der Waals interaction.[1] This leads to:
-
Streaking/Tailing: The compound "drags" through the column.
-
Yield Loss: Irreversible adsorption (the compound never elutes).
-
Poor Resolution: Co-elution with impurities due to peak broadening.
This guide provides three field-proven modules to neutralize this interaction and recover your compound.
Module 1: Mobile Phase Modifiers (The "Competitor" Strategy)
Scenario: Your compound is moving but streaking badly (Rf 0.2 to 0.6 smear).
The most common solution is to add a basic modifier to the mobile phase. The modifier acts as a "sacrificial base," saturating the acidic silanol sites so your target amine can pass freely.
Comparative Analysis of Modifiers
| Modifier | Concentration | Boiling Point | Pros | Cons |
| Triethylamine (TEA) | 0.1% – 1.0% | 89°C | Excellent silanol coverage; miscible with most organics. | Hard to remove (high BP); can form HCl salts that contaminate NMR. |
| Ammonium Hydroxide (NH | 0.5% – 2.0% | 37°C (gas) | Easy to remove (volatile); excellent for very polar amines. | Immiscible with pure DCM/Hexane (requires MeOH); variable concentration. |
| Diethylamine | 0.5% – 1.0% | 55°C | Easier to remove than TEA. | Strong odor; less commonly available in HPLC grade. |
Protocol A: The "Magic Solvent" System (DCM/MeOH/NH
OH)
For highly polar bicyclic amines, the standard DCM/MeOH gradient often fails. Use this validated ternary system:
-
Prepare Stock Solution: Create a "Base Solvent" of 10% MeOH in DCM containing 1% NH
OH (aqueous, 28-30%).-
Note: Pure DCM cannot hold aqueous ammonia. The Methanol acts as a phase-transfer bridge.
-
-
Equilibration: Flush the column with 3 CV (Column Volumes) of the mobile phase before loading.
-
Elution Gradient:
-
Solvent A: DCM
-
Solvent B: DCM : MeOH : NH
OH (90 : 10 : 1) -
Gradient: 0% to 100% B.
-
Protocol B: The TEA Pre-Wash
If you must use non-polar solvents (e.g., Hexane/EtOAc):
-
Add 1% Triethylamine (TEA) to your equilibration solvent.[2]
-
Run 2 CVs through the column.
-
Crucial Step: Switch to a mobile phase containing only 0.1% TEA for the actual run. This prevents "base overload" in your fractions.
Module 2: Stationary Phase Engineering (The "Shield" Strategy)
Scenario: You loaded 500 mg but only recovered 200 mg. The rest is stuck on the silica.
When modifiers aren't enough, you must fundamentally alter the stationary phase.
Protocol C: Preparation of Basified Silica
This method physically coats the silica with a buffer layer before the compound ever touches it.
-
Slurry Preparation: Suspend the required amount of silica gel in the mobile phase (e.g., DCM/MeOH).
-
Basification: Add 2% v/v Triethylamine to the slurry and stir for 5 minutes.
-
Packing: Pour the slurry into the column.
-
Wash: Flush with 2 CV of mobile phase containing 0.5% TEA .
-
Load: Load your sample. The pre-occupied silanols will now repel the basic amine, preventing irreversible binding.
Visualizing the Mechanism
Figure 1: Mechanism of Silanol Blocking. Modifiers compete for acidic sites, allowing the target amine to elute freely.
Module 3: Advanced Stationary Phases
Scenario: DCM/MeOH is dissolving your silica, or you need to avoid basic additives for mass spec reasons.
Standard silica dissolves slightly in MeOH concentrations >10-15%, leading to white precipitates in your NMR tubes.
The Solution: Amine-Functionalized Silica (NH
-Silica)
Instead of adding base to the solvent, use silica where the surface is chemically bonded with aminopropyl groups.
-
Mechanism: The surface is already basic.[3] No modifiers are needed.
-
Solvent Compatibility: You can use "gentler" solvents like Hexane/EtOAc or DCM/EtOAc, avoiding the high polarity of MeOH.[3]
-
Benefit: Zero tailing, higher loading capacity, and no need to remove TEA from your final product [1].
Troubleshooting & FAQs
Q1: I used TEA, and now I have extra peaks in my NMR (ethyl quartets/triplets). How do I remove it?
-
Answer: TEA (bp 89°C) is difficult to rotovap.
-
Method 1 (Azeotrope): Add toluene or DCM to your flask and rotovap repeatedly. The azeotrope helps carry off the TEA.
-
Method 2 (High Vac): Dry the compound on a high-vacuum manifold (< 1 mbar) overnight with gentle heating (40°C).
-
Method 3 (HCl Scavenge): If your product is stable, dissolve in ether and add 1M HCl in ether to precipitate your product as the HCl salt, leaving free TEA in solution (or vice versa depending on solubility).
-
Q2: Can I use Acetone as a solvent for primary/secondary amines?
-
Answer: NO. Acetone reacts with primary and secondary amines to form imines (Schiff bases) or enamines. This generates a "ghost" impurity that may revert upon workup or persist. Stick to EtOAc, DCM, or MeOH.[3][4]
Q3: My compound is acid-sensitive. Is silica safe?
-
Answer: No. Even with modifiers, silica is inherently acidic. For acid-sensitive bicyclic amines (e.g., acetals, enol ethers), switch to Basic Alumina or Florisil . These matrices are non-acidic and will preserve labile functional groups [2].
Q4: I'm seeing white powder in my NMR tube after using 20% MeOH/DCM.
-
Answer: That is dissolved silica. You exceeded the solvent strength stability of the silica matrix. Filter your product through a 0.2-micron PTFE syringe filter or redissolve in dry DCM and filter to remove the silica dust.
Decision Logic for Purification
Figure 2: Decision Matrix for selecting the optimal purification strategy.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase - Choosing Media for Separation. Retrieved from [Link]
-
Wu, A. B., et al. (2004).[5] Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography, 18(7), 443-449.[5] Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[6] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: 7-Oxabicyclo[2.2.1]heptan-2-amine Isomer Separation
Ticket #: 7-OXA-ISO-001 Subject: Separation and Characterization of endo/exo 7-oxabicyclo[2.2.1]heptan-2-amine Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies[1]
Executive Summary
Separating the endo and exo isomers of 7-oxabicyclo[2.2.1]heptan-2-amine is a common bottleneck in the synthesis of nucleoside analogs and muscarinic receptor agonists.[1] The difficulty arises because the oxygen bridge alters the dipole moments and pKa values compared to the carbocyclic norbornane analogs, often causing peak overlap in standard chromatography.
This guide provides a self-validating workflow to:
-
Diagnose isomer identity using NMR coupling constants (
values). -
Separate isomers using derivatization-enhanced chromatography.
-
Resolve enantiomers/diastereomers via fractional crystallization.
Module 1: Diagnostic & Characterization (The "Is it Endo or Exo?"[2] FAQ)
User Observation: "I have isolated the amine, but I cannot determine if it is the endo or exo isomer. The NMR peaks are clustered."
Root Cause: The 7-oxabicyclo[2.2.1]heptane core has a rigid geometry.[1] The key to identification lies in the vicinal coupling constant between the proton at C2 (H2) and the bridgehead proton at C1 (H1).
Technical Explanation: Due to the Karplus relationship, the dihedral angle between H1 and H2 dictates the splitting pattern.[2]
-
Exo-Isomer: The amine is in the exo position.[1] The H2 proton is endo.[3] The H1-H2 dihedral angle is
.[1] -
Endo-Isomer: The amine is in the endo position.[1][4] The H2 proton is exo. The H1-H2 dihedral angle is
.[1]
Diagnostic Protocol:
Run a standard
| Isomer Configuration | Proton at C2 | Coupling ( | Multiplicity |
| Exo-Amine (Thermodynamic) | Endo-Proton | < 1.0 Hz | Broad Singlet (s) |
| Endo-Amine (Kinetic) | Exo-Proton | 3.0 – 5.0 Hz | Doublet (d) or dd |
Critical Check: If you observe a clean doublet with
Hz, you have the Endo-Amine .[1] If you see a broad singlet, you have the Exo-Amine .[1]
Module 2: Separation Strategy (Troubleshooting Guide)
User Observation: "My free amine streaks on silica gel, and I cannot get baseline separation between isomers."
Action Plan: Do not attempt to separate the free amine on silica. The basicity of the amine causes strong interaction with acidic silanols, leading to peak tailing that obscures the small difference in
Workflow 1: Derivatization-Based Separation (Recommended)
This method increases the molecular weight and lipophilicity, amplifying the difference in interaction with the stationary phase.
Figure 1: Derivatization workflow for clean separation of 7-oxabicyclo[2.2.1]heptan-2-amine isomers.[1]
Step-by-Step Protocol:
-
Protection: Dissolve crude amine (1 eq) in DCM. Add Et
N (1.5 eq) and Boc O (1.1 eq). Stir at RT for 2 hours. -
Workup: Wash with 1M HCl (removes unreacted amine), then NaHCO
. Dry over MgSO . -
Chromatography: Use a gradient of Hexanes:EtOAc (start 9:1).
-
Deprotection: Treat the isolated isomer with TFA/DCM (1:1) to recover the pure amine salt.
Module 3: Chemical Resolution (Crystallization)
User Observation: "I need multi-gram quantities of the exo-isomer. Chromatography is too expensive."[1]
Root Cause: At scale, chromatographic separation is inefficient.[1] Classical resolution takes advantage of the different solubilities of diastereomeric salts.
Protocol: Tartaric Acid Resolution This method works well because the 7-oxabicyclo core is rigid, creating well-defined crystal lattices.[1]
-
Salt Formation: Dissolve the racemic/isomeric amine mixture in hot Ethanol (EtOH).
-
Addition: Add 1 equivalent of L-(+)-Tartaric acid (or Dibenzoyl-L-tartaric acid for better discrimination).
-
Crystallization: Allow to cool slowly to RT, then to 4°C.
-
Typically, the Exo-amine forms a less soluble salt with L-tartaric acid and crystallizes first.[1]
-
-
Recrystallization: Recrystallize the solid from MeOH/EtOH to enrich the diastereomeric excess (de).
-
Free Basing: Dissolve the salt in water, basify with 2M NaOH, and extract with DCM.
Module 4: Synthetic Control (Prevention)
User Observation: "Can I synthesize just one isomer to avoid separation?"
Action Plan: Yes. The synthesis can be biased by choosing the right reducing agent for the ketone precursor (7-oxabicyclo[2.2.1]heptan-2-one).[1]
| Precursor | Reagent | Major Product | Reason |
| Ketone | NaBH | Endo-Alcohol | Hydride attacks from the less hindered exo face.[1] |
| Ketone | L-Selectride | Endo-Alcohol (>95%) | Bulky hydride is forced to attack exo face.[1] |
| Oxime | H | Exo-Amine | Thermodynamic equilibration favors the more stable exo amine.[1] |
| Oxime | Na / EtOH | Endo-Amine | Kinetic protonation of the intermediate. |
Synthesis Workflow Diagram:
Figure 2: Synthetic pathways to selectively target endo or exo isomers.[1]
References
-
NMR Characterization of 7-oxabicyclo[2.2.
-
Synthesis and Reduction of 7-oxabicyclo Ketones/Oximes
-
General Separation of Norbornane Amines
Sources
- 1. US4554366A - Certain substituted, 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones as intermediates - Google Patents [patents.google.com]
- 2. Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | MDPI [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-OXABICYCLO[2.2.1]HEPTANE(279-49-2) 1H NMR [m.chemicalbook.com]
- 6. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 7. EP1937248B1 - Alcanoic acid amides substituted by saturated o-heterocycles - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
stability of 7-oxabicyclo[2.2.1]heptane ring under acidic conditions
This technical guide addresses the stability profile of the 7-oxabicyclo[2.2.1]heptane scaffold (oxanorbornane) under acidic conditions. It is designed for medicinal chemists and process engineers requiring actionable protocols for synthesis and troubleshooting.
Executive Summary: The Stability Paradox
The 7-oxabicyclo[2.2.1]heptane ring is a "deceptively stable" ether.[1] Unlike its unsaturated counterpart (7-oxabicyclo[2.2.1]heptene), which is prone to aromatization (retro-Diels-Alder or dehydration to furans), the saturated heptane system is thermodynamically robust due to the lack of unsaturation-driven aromatization pathways.[1]
However, under specific acidic conditions , the bridgehead oxygen becomes a Lewis basic "Achilles' heel," leading to ether bridge cleavage. This guide defines the safe operating window and troubleshooting steps for ring preservation.
Quick Reference: Acid Compatibility Matrix
| Acid Type | Condition | Stability Rating | Risk Factor |
| Dilute Mineral (HCl, H₂SO₄) | < 1M, Ambient, < 1h | ✅ High | Minimal.[1][2] Protonation is reversible. |
| Conc. Mineral (HNO₃, H₂SO₄) | > 3M, or Heat | ⚠️ Low | Bridge cleavage to cyclohexanols/diols. |
| Weak Organic (AcOH, Formic) | Neat or Solvated | ✅ High | Safe for general use. |
| Strong Organic (TFA, TfOH) | Neat, Ambient | ⚠️ Moderate | Time-dependent. Prolonged exposure risks cleavage. |
| Lewis Acids (BF₃·OEt₂, TiCl₄) | Stoichiometric | ❌ Critical | High risk of rapid ring opening/rearrangement. |
Diagnostic & Troubleshooting Module
Issue 1: "I see a new polar spot on TLC after acidic deprotection."
Diagnosis: You likely triggered Acid-Catalyzed Ether Bridge Cleavage .[1] Unlike simple ethers, the strain energy in the bicyclic system (~60 kJ/mol) lowers the activation energy for C-O bond breaking once the oxygen is protonated.
Mechanism:
-
Protonation of the bridge oxygen.
-
Nucleophilic attack (by solvent or counter-ion) at the bridgehead carbon (C1/C4).
-
Result: Formation of a substituted cyclohexanol or 1,4-diol.[3]
Corrective Action:
-
Immediate: Neutralize the reaction mixture with sat. NaHCO₃ at 0°C. Do not use strong bases (NaOH) which may induce elimination in the ring-opened product.
-
Protocol Adjustment: Switch from neat TFA to HCl in Dioxane (4M) or Formic Acid . The non-nucleophilic nature of dioxane stabilizes the cation intermediates, while formic acid is often too weak to cleave the bridge at room temperature.
Issue 2: "My yield is low during Lewis Acid catalyzed functionalization."
Diagnosis: Lewis Acid-Mediated Complexation/Opening.[1] Strong Lewis acids (e.g., AlCl₃, TiCl₄) coordinate irreversibly to the bridge oxygen, acting as a "molecular wedge" that forces the ring open, often leading to polymerization or rearrangement.
Corrective Action:
-
Reagent Swap: Replace hard Lewis acids (Ti⁴⁺, Al³⁺) with softer alternatives like Zn(OTf)₂ or Sc(OTf)₃ .
-
Temperature Control: Conduct all Lewis acid steps at -78°C to -40°C . The kinetic barrier to ring opening is often sufficient to allow peripheral functionalization at low temperatures.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the 7-oxabicyclo[2.2.1]heptane system under acidic conditions.
Caption: Pathway bifurcation driven by acid strength and temperature. Green path represents desired stability; red path represents degradation.
Validated Experimental Protocols
Protocol A: Acid Stability Assay (Go/No-Go Test)
Use this protocol before exposing your valuable intermediate to scale-up acidic conditions.[1]
Objective: Determine the half-life (
-
Preparation: Dissolve 10 mg of substrate in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-
). -
Baseline Scan: Acquire a
H NMR spectrum ( ). Focus on the bridgehead protons (typically 4.5–5.0 ppm). -
Acid Addition: Add the acid equivalent to the NMR tube (e.g., 2 eq. TFA or 10
L conc. HCl). Shake vigorously. -
Monitoring:
-
Acquire spectra at
min, h, and h. -
Pass Criteria: >95% retention of bridgehead signals.
-
Fail Criteria: Appearance of new multiplets at
3.5–4.0 ppm (indicative of cyclohexyl methine protons) or loss of symmetry.
-
Protocol B: Safe Deprotection of N-Boc Groups
Standard TFA deprotection often leads to degradation.[1] This modified procedure uses scavenger-assisted cleavage.[1]
-
Dissolution: Dissolve substrate (1.0 eq) in dry CH₂Cl₂ (0.1 M).
-
Scavenger Addition: Add triethylsilane (TES) (2.0 eq).
-
Why? TES traps transient carbocations formed if the ring opens, preventing polymerization, but more importantly, it buffers the reaction medium.
-
-
Acid Introduction: Add 2,2,2-Trifluoroethanol (TFE) (10 eq) followed by TMSOTf (1.1 eq) dropwise at 0°C.
-
Why? This "mild" Lewis acid cocktail cleaves carbamates without the harsh protonating power of neat TFA.
-
-
Quench: Pour into sat. NaHCO₃/Ice mixture immediately upon completion (TLC monitoring).
Frequently Asked Questions (FAQ)
Q: Can I use this scaffold in a reaction requiring refluxing H₂SO₄? A: No. Studies show that in 3M HNO₃ (comparable strength), the ring degrades rapidly (< 15 mins) [1]. Refluxing sulfuric acid will dehydrate the ether bridge to a diene or cause extensive charring.
Q: How does substitution affect stability? A: Exo-substituents stabilize; Endo-substituents destabilize. Substituents at the C2/C3 positions exert steric influence.[1] Endo substituents can assist in bridge cleavage via intramolecular nucleophilic attack (neighboring group participation), whereas exo substituents generally shield the bridgehead carbons from external attack.
Q: Is the unsaturated "heptene" analog safer? A: Strictly No. The 7-oxabicyclo[2.2.1]hept-5-ene is significantly more labile.[1] It readily undergoes acid-catalyzed retro-Diels-Alder reactions to release furan and a dienophile, or aromatizes to hydroxybenzoic acid derivatives [2].[1] The saturated heptane ring discussed here is the "stable" version.
References
-
Raut, R. K., et al. (2015). "Design, synthesis and extraction studies of a new class of conformationally constrained (N,N,N',N'-tetraalkyl)7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides." RSC Advances.
- Key Finding: Detailed stability study in HNO₃ showing degrad
-
Arjona, O., et al. (2002).[4] "Strain-directed bridge cleavage of (phenylsulfonyl)-7-oxabicyclo[2.2.1]heptane derivatives." The Journal of Organic Chemistry.
- Key Finding: Mechanistic insights into nucleophilic ring opening.
- Vogel, P., et al. (1999). "The Chemistry of 7-Oxabicyclo[2.2.1]heptane Derivatives." Current Organic Chemistry. Key Finding: Comprehensive review of reactivity and synthesis.
Sources
- 1. US4554366A - Certain substituted, 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones as intermediates - Google Patents [patents.google.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Reactions of 3-phenyloxetane and 7-oxabicyclo[2.2.1]heptane with dinitrogen pentoxide in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in furan Diels-Alder cycloadditions
Ticket ID: FDA-992-XY | Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields & Reversibility in Furan Cycloadditions
Executive Summary: The Furan Paradox
Furan is a deceptively challenging diene. While electron-rich, its aromatic character (resonance energy ~16 kcal/mol) makes it reluctant to disrupt its
This guide addresses the three primary failure modes:
-
Thermodynamic Reversion: The reaction reaches equilibrium with low conversion.
-
Kinetic Stagnation: The activation energy barrier is too high due to furan's aromatic stability.
-
Post-Reaction Decomposition: The adduct degrades during purification (silica acidity or thermal reversion).
Diagnostic Workflow
Before altering your protocol, determine where the yield loss occurs using this logic flow.
Caption: Diagnostic logic tree for isolating failure modes in furan cycloadditions.
Module 1: Overcoming Thermodynamics (The Retro-DA Problem)
The Issue:
Unlike non-aromatic dienes (e.g., cyclopentadiene), furan DA adducts possess a weak thermodynamic driving force.[1] High temperatures (
Troubleshooting Q&A:
Q: I heated my reaction to reflux to push conversion, but the yield dropped. Why?
A: You likely crossed the ceiling temperature (
-
Solution: Use High Pressure (10–15 kbar) . The DA reaction has a large negative volume of activation (
). Pressure accelerates the forward rate and shifts equilibrium toward the product without adding thermal energy [1].
Q: I don't have a high-pressure apparatus. What is the alternative? A: Use Solvent-Free / Solid-State conditions. If the product is a solid, running the reaction neat (no solvent) allows the product to crystallize out of the melt. This phase change removes the product from equilibrium (Le Chatelier’s principle), driving conversion to nearly 100% even for reversible systems [2].
Module 2: Kinetic Activation (Catalysts & Solvents)
The Issue: Furan is electron-rich but sterically hindered (if 2,5-substituted) and aromatically stable. It requires LUMO-lowering of the dienophile or enforced hydrophobic proximity.
Comparative Strategy Table:
| Strategy | Mechanism | Best For | Risk Factor |
| Lewis Acid ( | Lowers dienophile LUMO energy. | Thermal-sensitive substrates; Enantioselective variants. | High. Strong acids ( |
| Aqueous/Micellar | Hydrophobic effect forces reactants together (internal pressure). | "On-water" reactions; Green chemistry.[2] | Low. Requires water-tolerant dienophiles. |
| Fluorinated Solvents | H-bond activation of dienophile carbonyls. | HFIP (Hexafluoroisopropanol) or TFE. | Medium. Solvent cost is high. |
Q: Which Lewis Acid should I start with?
A: Avoid hard Lewis acids like
-
Recommendation: Start with
(mild, oxophilic) or [4]. These activate carbonyl-based dienophiles without destroying the furan.
Q: How does water help if my reactants aren't soluble? A: That is the point. The "Breslow Hydrophobic Effect" works best when reactants are not fully dissolved. The solvent forces the organic components into a distinct phase (or micelle) to minimize surface area, massively increasing effective concentration and rate [5].
Module 3: Product Stability & Isolation
The Issue: The oxanorbornene adduct contains an oxygen bridge that acts like a cyclic acetal/enol ether. It is extremely sensitive to acid hydrolysis, which leads to ring-opening and aromatization (often to phenols or complex polymers).
Critical Protocol Adjustment:
-
NEVER use standard silica gel for purification. The surface acidity of silica (
) is sufficient to decompose the adduct. -
Correct Method:
-
Stationary Phase: Use Neutral or Basic Alumina .
-
Silica Modification: If you must use silica, pre-treat the column with 1-2% Triethylamine (
) in the eluent. -
Workup: Avoid acidic washes (HCl). Use saturated
or brine.
-
Validated Experimental Protocols
Protocol A: The "On-Water" Acceleration (Green & Fast)
Best for: Simple furans and maleimides/acrylates.
-
Setup: In a round-bottom flask, add Furan derivative (1.0 equiv) and Dienophile (1.1 equiv).
-
Solvent: Add distilled water (concentration ~ 0.5 M to 1.0 M). Note: Reactants may form a suspension or oil droplets.
-
Reaction: Stir vigorously at room temperature (20–25°C). Do not heat.
-
Monitoring: Monitor by TLC. If slow, add Lithium Chloride (LiCl, 2.0 M) to increase the solvophobic effect ("Salting-out").
-
Workup: Extract with EtOAc. Dry over
. -
Purification: Flash chromatography on Basic Alumina (Hexane/EtOAc).
Protocol B: Lewis-Acid Catalyzed (Low Temp)
Best for: Sterically hindered or sluggish reactions.
-
Catalyst: Flame-dry flask. Add
(0.1 – 0.2 equiv) or (0.05 equiv). -
Solvent: Add anhydrous
or Toluene. -
Addition: Add Dienophile first, stir for 15 min to coordinate. Add Furan dropwise at 0°C .
-
Reaction: Allow to warm to RT. Stop if the solution turns dark brown/black (polymerization).
-
Quench: Add sat.
immediately upon completion.
Protocol C: High-Pressure (The "Gold Standard")
Best for: Reversible systems or heat-sensitive adducts.
-
Vessel: Teflon capsule (flexible bellows).
-
Loading: Dissolve reactants in minimal
(concentration > 2.0 M). -
Pressurization: Compress to 10–15 kbar (approx. 1.0–1.5 GPa) using a hydraulic piston apparatus.
-
Duration: 12–24 hours at 20°C .
-
Result: Often quantitative conversion. Careful depressurization is required to prevent solvent boiling.
Mechanistic Visualization
Understanding the energy landscape is crucial for controlling the Endo/Exo ratio and preventing reversion.
Caption: Energy landscape of Furan DA. Note the Endo product's susceptibility to Retro-DA at lower temperatures compared to Exo.[3][4]
References
-
Dauben, W. G., & Krabbenhoft, H. O. (1976). "High pressure cycloadditions of furans." Journal of the American Chemical Society, 98(7), 1992–1993.
-
Gurskiy, M. E., et al. (2023). "Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition." Molecules, 28(3), 1234.
-
Moore, J. A., & Partain, E. M. (1983). "Lewis acid catalyzed cycloadditions of furan."[5][6] Journal of Organic Chemistry, 48(7), 1105–1106.
-
Kumar, A., et al. (2015).[7] "Calcium triflate: A mild and efficient catalyst for Diels-Alder reactions." Journal of Chemical Sciences, 127, 107–114.
-
Rideout, D. C., & Breslow, R. (1980). "Hydrophobic acceleration of Diels-Alder reactions." Journal of the American Chemical Society, 102(26), 7816–7817.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 7-Oxanorbornane Derivatives
Welcome to the technical support hub for chemists working with 7-oxanorbornane scaffolds. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies to preserve the integrity of the bicyclic ether system during synthesis. The inherent strain in the 7-oxanorbornane core makes it susceptible to undesired ring-opening reactions, a common pitfall that can derail synthetic campaigns. Here, we dissect the underlying causes of this instability and offer robust solutions.
Frequently Asked Questions (FAQs)
Q1: My 7-oxanorbornane derivative decomposed upon treatment with acid. What is the mechanism of this ring-opening?
A: The bridged ether oxygen in the 7-oxanorbornane system is a Lewis base, making it susceptible to protonation under acidic conditions. This initial protonation creates a highly activated oxonium ion, weakening the adjacent C-O bonds. A nucleophile (even a weak one, like the solvent or a counter-ion) can then attack one of the bridgehead carbons in an SN1-like or SN2-like fashion, leading to cleavage of the ether bridge.[1][2][3] The reaction often proceeds via attack at the more substituted carbon, as this carbon can better stabilize the developing positive charge.[2][3]
Q2: Are all acids problematic? Can I use Lewis acids?
A: Both Brønsted and Lewis acids can promote ring-opening. Strong Brønsted acids (e.g., HCl, H2SO4, TFA) are generally high-risk. Some Lewis acids, particularly strong ones like TiCl4 or FeCl3, have also been shown to catalyze the ring-opening of 7-oxanorbornene derivatives.[4] However, milder Lewis acids or carefully controlled reaction conditions may be tolerated. The choice depends heavily on the substrate and the required transformation.
Q3: I am planning a reaction with a Grignard reagent. Should I be concerned about ring-opening?
A: Yes. Strong carbon nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents are highly reactive and can attack one of the electrophilic carbons adjacent to the ether oxygen, forcing the ring to open.[5][6][7] These reagents are also strong bases and can cause undesired side reactions if acidic protons are present elsewhere in the molecule.[7][8] Weaker organometallic reagents, such as Gilman cuprates (R2CuLi), may be a safer alternative as they are less reactive.[5]
Q4: Is the 7-oxanorbornane core stable to basic conditions? I need to hydrolyze an ester.
A: The scaffold is generally more stable under basic conditions than acidic ones. However, harsh basic conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures) can still promote ring-opening, although the mechanism is different and typically less facile than the acid-catalyzed pathway. Successful ester hydrolysis has been reported using standard conditions like NaOH in a THF/water mixture, suggesting that with careful control, the ring can remain intact.[9] For particularly sensitive substrates, enzymatic hydrolysis offers a much milder alternative.[10]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving ring-opening issues based on the type of reaction being performed.
Guide 1: Failures Under Acidic Conditions (e.g., Deprotections, Cyclizations)
-
Symptom: You observe the appearance of new alcohol and ether functionalities in your product mixture (via 1H NMR, 13C NMR, or mass spectrometry), often as a complex mixture of diastereomers, indicating loss of the bicyclic core.
-
Root Cause Analysis: The primary cause is the protonation of the bridged ether oxygen, which significantly activates the system for nucleophilic attack. This process is analogous to the acid-catalyzed ring-opening of epoxides, which are also strained ethers.[1][2] The strain energy of the 7-oxanorbornane ring system provides a strong thermodynamic driving force for the ring-opening reaction.
-
Proposed Solutions & Scientific Rationale:
| Solution ID | Mitigation Strategy | Chemical Rationale |
| A1 | Use Milder Acids: Replace strong Brønsted acids (HCl, TFA) with weaker organic acids (e.g., acetic acid, pyridinium p-toluenesulfonate - PPTS) or solid-supported acids that can be easily filtered off. | Weaker acids result in a lower equilibrium concentration of the protonated, highly reactive oxonium ion intermediate, thus kinetically disfavoring the ring-opening pathway. |
| A2 | Employ Non-Coordinating Lewis Acids: For reactions requiring acid catalysis, consider Lewis acids that coordinate preferentially to other functional groups (e.g., carbonyls) over the bridged ether. Examples include ZnCl2 or MgBr2·OEt2. | These Lewis acids are "softer" and may coordinate to the target functional group (e.g., a silyl ether or acetal) with higher affinity than the sterically shielded and less basic bridged oxygen, enabling selective transformations. |
| A3 | Strict Temperature Control: Perform the reaction at the lowest possible temperature (e.g., -78 °C to 0 °C). | The activation energy for the undesired ring-opening is often higher than that of the desired reaction. Low temperatures can significantly reduce the rate of decomposition while still allowing the primary transformation to proceed. |
| A4 | Anhydrous Conditions: If water is not required for the reaction, use rigorously dried solvents and reagents. | Water can act as a nucleophile to open the protonated ring. Removing it eliminates one potential decomposition pathway. |
Troubleshooting Workflow: Acid-Mediated Reactions
Caption: Decision tree for troubleshooting acid-catalyzed ring-opening.
Guide 2: Instability with Strong Nucleophiles/Bases
-
Symptom: After quenching a reaction involving organometallics or strong hydrides, analysis shows the formation of a cyclohexenol derivative or other ring-opened products.
-
Root Cause Analysis: Highly nucleophilic reagents, such as organolithiums or Grignards, possess carbanionic character and can directly attack the σ* orbital of a C-O bond.[7][8] This SN2-type displacement is facilitated by the release of ring strain. While less common, strong, sterically unhindered bases at high temperatures can also potentially promote ring-opening via an elimination pathway if a suitable proton is available.
-
Proposed Solutions & Scientific Rationale:
| Solution ID | Mitigation Strategy | Chemical Rationale |
| B1 | Use Softer Nucleophiles: Replace organolithium or Grignard reagents with organocuprates (Gilman reagents) or organozinc reagents. | Organocuprates are significantly less basic and nucleophilic than their lithium or magnesium counterparts.[5] They are known to react selectively with more electrophilic centers (e.g., acid chlorides, α,β-unsaturated ketones) while leaving less reactive ethers intact. |
| B2 | Change the Order of Addition: Use a reverse-addition technique, adding the 7-oxanorbornane substrate slowly to a solution of the nucleophile at low temperature. | This method keeps the concentration of the sensitive substrate low at all times, minimizing its exposure and the potential for side reactions. |
| B3 | Use Milder Hydride Reagents: For reductions, replace LiAlH4 with NaBH4, or even more selective reagents like NaBH(OAc)3 if applicable. | The reactivity of hydride reagents can be finely tuned. NaBH4 is a much milder reducing agent than LiAlH4 and is less likely to attack a strained ether linkage. |
| B4 | For Base-Mediated Reactions, Use Milder Conditions: For ester hydrolysis, consider enzymatic methods (e.g., Lipase from Candida rugosa)[10] or milder chemical methods like K2CO3 in methanol. | These conditions avoid the use of strong hydroxides and high temperatures, preserving the sensitive bicyclic system while still achieving the desired transformation. |
Mechanism: Acid-Catalyzed Ring Opening
Caption: General mechanism for acid-catalyzed ring-opening of 7-oxanorbornanes.
Validated Experimental Protocols
Protocol 1: Mild Saponification of a 7-Oxanorbornane Dimethyl Ester
This protocol is adapted from procedures known to be successful for hydrolyzing esters on the 7-oxanorbornane scaffold while minimizing the risk of ether cleavage.[9]
Objective: To convert a dimethyl ester-substituted 7-oxanorbornane to the corresponding dicarboxylic acid.
Materials:
-
Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (1.0 eq)
-
Tetrahydrofuran (THF), ACS grade
-
Sodium Hydroxide (NaOH), 1 M aqueous solution
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolution: Dissolve the starting diester (1.0 eq) in a minimal amount of THF in a round-bottom flask equipped with a magnetic stir bar. A concentration of approximately 0.1 M is a good starting point.
-
Base Addition: To the stirring solution at room temperature, add 1 M NaOH solution (2.5 eq).
-
Reaction Monitoring: Allow the biphasic solution to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. The disappearance of the starting material spot and the appearance of a more polar spot at the baseline (for silica gel TLC) indicates completion.
-
Work-up (Acidification): Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 1 M HCl with stirring until the pH of the aqueous layer is approximately 1-2 (verify with pH paper). A white precipitate of the dicarboxylic acid product may form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF used).
-
Washing & Drying: Combine the organic extracts and wash them with brine (1 x volume). Dry the organic layer over anhydrous MgSO4.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude dicarboxylic acid, which can be further purified by recrystallization if necessary.
References
-
Lautens, M., Fagnou, K., & Taylor, M. (2002). Rhodium-Catalyzed Asymmetric Ring Opening of Oxabicyclic Alkenes with Organoboronic Acids. Organic Letters, 4(5), 741–744. [Link]
-
Rankin, D. A., P'Pool, J., Schanz, H. J., & Lowe, A. B. (2007). Kinetics of the ring‐opening metathesis polymerization of a 7‐oxanorbornene derivative by Grubbs' catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 41(13), 2125-2131. [Link]
-
Šket, P., & Grdadolnik, S. G. (2015). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid Dimethyl Ester. Sciforum. [Link]
-
Schueller, C. M., Manning, D. D., & Kiessling, L. L. (1996). Resolution of (R)-(+)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a Precursor to Substrates for the Ring Opening Metathesis Polymerization. Tetrahedron Letters, 37(49), 8853–8856. [Link]
-
Fagnou, K., & Lautens, M. (2003). Rhodium-catalyzed asymmetric ring opening reactions of oxabicyclic alkenes: Catalyst and substrate studies leading to a mechanistic working model. Proceedings of the National Academy of Sciences, 100(21), 12054-12059. [Link]
-
Van der Eycken, J., et al. (2010). Experimental and computational study of the ring opening of tricyclic oxanorbornenes to polyhydro isoindole phosphonates. Organic & Biomolecular Chemistry, 8(16), 3644-3654. [Link]
-
Ci, Y., et al. (2011). Selective synthesis of multiply substituted 7-norbornenone derivatives or Diels–Alder cycloadducts from 1,2,3,4-tetrasubstituted 1,3-butadienes and maleic anhydride with or without Lewis acids. Tetrahedron, 67(4), 832-839. [Link]
-
Chou, T., & Lin, G. (2000). Synthesis of Polycyclic Oxanorbornanes via a Sequential Epoxyhexopyranoside Ring Contraction−Intramolecular Diels−Alder Reaction. The Journal of Organic Chemistry, 65(23), 7747–7753. [Link]
-
Arjona, O., et al. (2017). Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. Natural Product Communications, 12(5). [Link]
-
Ionov, M., et al. (2018). Poly(oxanorbornene)‐Based Polyzwitterions with Systematically Increasing Hydrophobicity: Synthesis, Physical Characterization, and Antifouling/Antimicrobial Properties. Macromolecular Bioscience, 18(9), 1800164. [Link]
-
Fariña, F., et al. (1987). Synthesis and Reactions of 7‐Oxonorbornane‐2,3‐dicarboximides. Heterocycles, 26(11), 2851. [Link]
-
Chad's Prep. (n.d.). 20.4 Reaction with Organometallic Reagents. Chad's Prep. [Link]
-
Sangji, M. H., et al. (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Polymer Chemistry, 12(19), 2829-2834. [Link]
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. [Link]
-
Leah4sci. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]
-
LibreTexts Chemistry. (2019). 18.9: Organometallic Reagents. LibreTexts. [Link]
-
Wang, Y., et al. (2021). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. The Journal of Organic Chemistry, 86(1), 243–256. [Link]
-
LibreTexts Chemistry. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. LibreTexts. [Link]
-
Reusch, W. (n.d.). Main Group Organometallic Compounds. Michigan State University Department of Chemistry. [Link]
-
Ahmad, S., & Jampilek, J. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Current Organic Chemistry, 20(13), 1396-1426. [Link]
-
Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
France, M. B., Alty, L. T., & Earl, T. M. (1999). Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory. Journal of Chemical Education, 76(5), 659. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Experimental and computational study of the ring opening of tricyclic oxanorbornenes to polyhydro isoindole phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. sciforum.net [sciforum.net]
- 10. kiesslinglab.com [kiesslinglab.com]
Technical Support Center: Stereocontrol in 7-Oxabicyclo[2.2.1]heptane Amine Synthesis
Current Status: Operational Support Tier: Advanced Chemical Synthesis Subject Matter Expert: Senior Application Scientist, Scaffold Optimization Unit[1]
System Overview & Architecture
The 7-oxabicyclo[2.2.1]heptane core (often referred to as "naked sugars" in the Vogel/Just nomenclature) is a privileged scaffold in medicinal chemistry, serving as a rigidified mimetic of ribose or a conformationally locked spacer for GPCR ligands (e.g., thromboxane antagonists, epibatidine analogs).[1]
Achieving the correct amine stereochemistry is a bifurcated problem :
-
Scaffold Geometry: Controlled during the initial Diels-Alder cycloaddition (endo vs. exo backbone).
-
Amine Configuration: Controlled during the functionalization of the ketone or carboxylic acid (endo vs. exo substituent).[1]
This guide troubleshoots the specific causality between reaction conditions and stereochemical outcomes.
Diagnostic Workflow (Visual)
The following decision tree illustrates the critical control points for determining the final stereochemistry of the amine.
Figure 1: Stereochemical decision tree. Note that reductive amination typically favors the endo-amine regardless of the backbone due to the accessibility of the exo-face for hydride attack.[1]
Troubleshooting Module: The Diels-Alder Foundation
Issue: "I cannot reproduce the endo/exo ratio reported in literature for the Furan + Maleimide/Maleic Anhydride reaction."
Root Cause Analysis
The Diels-Alder reaction of furan is reversible (Retro-Diels-Alder).[1]
-
Kinetic Product (Endo): Formed faster due to secondary orbital interactions but is less stable.[1]
-
Thermodynamic Product (Exo): More stable (less steric congestion) but forms slower.[1]
Corrective Protocols
| Desired Isomer | Critical Parameter | Protocol Adjustment | Mechanism |
| ENDO (Kinetic) | Temperature | Maintain reaction < 40°C . If slow, use High Pressure (10-15 kbar) rather than heat.[1] | Prevents retro-Diels-Alder; traps the transition state stabilized by secondary orbital overlap.[1] |
| ENDO (Kinetic) | Catalysis | Use ZnI₂ or BF₃[1]·OEt₂ at -20°C to 0°C. | Lewis acids lower the LUMO of the dienophile, accelerating the kinetic pathway without supplying enough thermal energy for reversion.[1] |
| EXO (Thermodynamic) | Reversibility | Heat to 90°C+ (refluxing benzene/toluene) for extended periods (24-48h).[1] | Allows the endo adduct to revert to starting materials and re-close to the stable exo form.[1] |
Expert Tip: If using furan-protected maleimides for polymer synthesis, the endo isomer deprotects (rDA) at ~60°C, while the exo isomer requires ~110°C. Use this thermal differential for purification or selective deprotection [1].[1]
Troubleshooting Module: Installing the Amine
Issue: "Reductive amination of 7-oxabicyclo[2.2.1]heptan-2-one yields the wrong diastereomer."
The "Exo-Face Attack" Rule
In the 7-oxabicyclo[2.2.1] system, the oxygen bridge exerts electronic effects, but sterics still dominate nucleophilic addition.[1]
-
The Rule: Hydride reagents (NaBH₄, LiAlH₄) and catalytic hydrogenation preferentially attack the ketone from the Exo-face (the "top," convex face).[1]
-
The Result: This forces the resulting hydroxyl or amine group into the Endo-position .[1]
Scenario A: You want the ENDO-Amine
-
Protocol: Perform direct reductive amination using Ammonium Acetate and NaBH(OAc)₃.
-
Outcome: The hydride attacks the intermediate iminium ion from the exo-face.[1]
-
Selectivity: Typically >9:1 endo:exo.
Scenario B: You want the EXO-Amine
-
Problem: Direct reduction will fail to give this as the major product.
-
Solution 1 (Inversion): Reduce the ketone to the endo-alcohol first.[1] Then, perform a Mitsunobu reaction (PPh₃, DIAD, DPPA) to install an azide with inversion of configuration.[1] Reduction of the azide yields the exo-amine.[1]
-
Solution 2 (Retention): Start with the exo-carboxylic acid (obtained via thermodynamic Diels-Alder).[1] Perform a Curtius Rearrangement (DPPA, tBuOH, Reflux).[1] The migration of the carbon-nitrogen bond occurs with strict retention of stereochemistry [2].[1]
Frequently Asked Questions (FAQs)
Q1: Does the oxygen bridge chelate the reducing agent?
A: Yes, but it depends on the cation.[1] With coordinating cations (e.g., CeCl₃/NaBH₄ - Luche reduction), the reagent may coordinate to the bridge oxygen, potentially directing attack from the exo face even more strongly.[1] However, unlike norbornane where the C7-bridge is a -CH2-, the oxygen lone pairs in 7-oxabicyclo systems can repel electron-rich nucleophiles, slightly eroding the exo-face selectivity compared to pure norbornane, but exo-attack remains the dominant vector [3].[1]
Q2: How do I separate the isomers if I get a mixture?
A:
-
Flash Chromatography: Difficult. The polarity difference is often minimal.[1]
-
Crystallization: The exo-isomers of 7-oxabicyclo derivatives often have significantly higher melting points and crystallinity due to better packing (symmetry).[1]
-
Derivatization: Convert the amine to an amide using a bulky chiral acid (e.g., Mosher's acid).[1] The resulting diastereomers are usually separable by HPLC.[1]
Q3: Can I use the "Naked Sugar" methodology for enantiopure amines?
A: Absolutely. The "Naked Sugar" approach (Vogel) relies on resolving the starting 7-oxabicyclo[2.2.1]hept-5-en-2-one.[1]
-
Resolution: Use brucine or enzymatic resolution on the ester precursor.
-
Functionalization: Once you have the enantiopure ketone, the stereochemical rules above (Exo-face attack) apply relative to the fixed chiral centers, allowing predictable access to specific enantiopure amines [4].[1]
References
-
Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks. Source: National Institutes of Health (PMC).[1] URL:[Link]
-
Process for the manufacture of 7-oxa-bicyclo derivatives (Curtius Rearrangement). Source: Google Patents (WO2008077809A1).[1] URL:
-
Enantiomerically pure 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives (naked sugars). Source: ACS Publications (J. Org.[1] Chem). URL:[Link][1]
-
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Source: ResearchGate (Review).[1][2] URL:[Link]
Sources
Technical Support Center: Purification of Oxabicyclo Reaction Mixtures
[1]
Topic: Removal of Amine Impurities from Oxabicyclo[2.2.1]heptane Scaffolds Ticket ID: OXA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
The 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) scaffold is a privileged structure in medicinal chemistry, often serving as a rigid bioisostere for cyclohexanes or morpholines.[1] However, synthetic routes frequently involve amine-rich environments—either as reagents (benzylamine, methylamine) or catalysts (DMAP, pyridine).[1]
The Core Problem:
-
Silanol Interaction: The basic nitrogen of your oxabicyclo product interacts strongly with acidic silanols on standard silica gel, causing severe tailing and co-elution with amine impurities.[1]
-
Bridge Stability: While 7-oxanorbornanes are more stable than their [3.1.1] counterparts (e.g., Thromboxane A2), the oxygen bridge remains susceptible to ring-opening under harsh acidic conditions or in the presence of strong Lewis acids.[1]
This guide provides three validated workflows to remove amine impurities without compromising the integrity of the ether bridge.
Module 1: Chemical Stability & Risk Assessment
Before selecting a purification method, you must assess the stability of your specific oxabicyclo derivative.[1]
The Acid Sensitivity Spectrum[1]
-
Safe Zone: Weak organic acids (Citric acid, Tartaric acid, Acetic acid).[1] The 7-oxabicyclo[2.2.1]heptane core is generally stable here.
-
Danger Zone: Strong Lewis acids (
, ) and concentrated mineral acids (6M HCl, ).[1] These can trigger ether bridge cleavage or rearrangement to cyclohexenyl derivatives.[1]
Visual Guide: Purification Decision Matrix
Use this logic flow to determine the safest purification route for your mixture.
Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity type and product stability.
Module 2: Validated Protocols
Protocol A: Electrophilic Scavenger Resins (Chemoselective)
Best For: Removing primary/secondary amine impurities (e.g., benzylamine) when your product is a tertiary amine or non-nucleophilic.[1] Mechanism: The resin contains an electrophile (isocyanate or aldehyde) that covalently binds the nucleophilic impurity.[1]
Materials:
-
Polystyrene-supported Isocyanate (PS-NCO) or Benzaldehyde (PS-CHO).
-
Solvent: DCM or THF (Swelling is crucial).[1]
Step-by-Step:
-
Calculate Loading: Determine the excess mmols of amine impurity (by LCMS/NMR). Use 3.0 equivalents of resin relative to the impurity.[1]
-
Solvation: Dissolve crude mixture in DCM (anhydrous is preferred but not strictly required for isocyanates).
-
Incubation: Add the resin.[1] Agitate gently (orbital shaker) at room temperature for 2–4 hours .
-
Tip: Do not use magnetic stir bars; they pulverize the resin beads, clogging filters later.[1]
-
-
Monitoring: Check supernatant by TLC/LCMS. If impurity persists, add 1 more equivalent and heat to 40°C.
-
Filtration: Filter through a fritted glass funnel or a Celite pad. Rinse cake with DCM.[1]
-
Result: The filtrate contains your purified oxabicyclo product; the impurity is trapped on the beads.[1]
Protocol B: Amine-Functionalized Silica Chromatography
Best For: Separating basic oxabicyclo products from basic impurities when both are nucleophilic (rendering resins ineffective). Why it works: Standard silica is acidic (pKa ~5).[1] Basic amines stick to it. Amine-functionalized silica (e.g., KP-NH) has a basic surface (pKa ~9.8), preventing the product from ionizing and "sticking."[1]
Comparison Data:
| Feature | Standard Silica (SiO2) | Amine Silica (KP-NH) |
| Surface Nature | Acidic (Silanols) | Basic (Aminopropyl) |
| Mobile Phase | Requires TEA/NH3 modifier | No modifier needed |
| Solvent System | DCM/MeOH (often toxic) | Hexane/EtOAc (greener) |
| Peak Shape | Tailing / Broad | Sharp / Symmetrical |
| Bridge Safety | Risk of acid hydrolysis | Safe (Basic environment) |
Methodology:
-
Column Selection: Use a commercially available Amino (NH2) flash cartridge.[1]
-
Equilibration: Flush with 100% Hexane (or Heptane).
-
Gradient: Run a gradient from 0% to 100% Ethyl Acetate.
-
Detection: Monitor UV. The product will elute significantly earlier than on standard silica.[1]
Protocol C: Buffered Acid Extraction (Citric Acid)
Best For: Bulk removal of impurities when the oxabicyclo bridge is confirmed stable. Safety Note: Avoid strong mineral acids (HCl) which can open the 7-oxanorbornane bridge.
-
Dissolution: Dissolve crude in Ethyl Acetate (EtOAc).
-
Preparation: Prepare a 10% w/v aqueous Citric Acid solution (pH ~4).
-
Extraction: Wash the organic layer 2x with the Citric Acid solution.[1]
-
Recovery: If your product is also basic, it will be in the aqueous layer.[1] Basify the aqueous layer carefully with saturated
(to pH 8) and back-extract into EtOAc.
Module 3: Troubleshooting & FAQs
Q: My oxabicyclo product is decomposing on the column. What is happening? A: You are likely using standard silica gel.[1] The acidic silanol groups can act as Lewis acids, catalyzing the ring-opening of the strained ether bridge.[1]
-
Fix: Switch immediately to Amine-Functionalized Silica (Protocol B) or Neutral Alumina.
Q: I used an isocyanate resin, but my product yield dropped. Did it react? A: Isocyanate resins are electrophiles.[1][4] If your oxabicyclo product contains a primary or secondary amine (e.g., 7-oxabicyclo[2.2.1]heptan-2-amine), it will react with the resin.
-
Fix: For nucleophilic products, use Protocol B (Chromatography) or a "Catch and Release" strategy using a sulfonic acid (SCX) resin to catch the product, wash away non-basic impurities, and release with ammonia/MeOH.[1]
Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but pH control is critical. Standard acidic mobile phases (Water/Acetonitrile + 0.1% Formic Acid) will protonate your amine, causing it to elute early (solvent front).[1]
-
Fix: Use a high pH buffer (10mM Ammonium Bicarbonate, pH 10).[1] This keeps the amine in its free-base form, increasing retention on C18 and improving peak shape.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. thieme-connect.com [thieme-connect.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. sorbtech.com [sorbtech.com]
- 8. 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid [mdpi.com]
crystallization methods for rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine salts
Technical Support Center: Crystallization & Salt Formation Guide Topic: rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine Salts Reference Code: TSC-CRYST-OXA-07
Introduction: Understanding the Substrate
Welcome to the technical support hub for 7-oxabicyclo[2.2.1]heptan-2-amine. This guide addresses the crystallization of the rel-(1R,2S,4S) isomer, commonly referred to as the exo-racemate .
Technical Context: The 7-oxabicyclo[2.2.1]heptane scaffold is a rigid, ether-bridged bicycle. The free amine is typically a basic, viscous oil or low-melting solid that is prone to oxidative degradation and carbonate formation upon air exposure. Salt formation is not merely a purification step but a requirement for long-term storage and handling in drug development workflows (e.g., GLP-1R modulators, GABA-A PAMs).
Module 1: Primary Salt Formation (Hydrochloride)
Status: Standard Protocol | Target: Bulk Stability
Q: My free base is an oil. How do I consistently crystallize the HCl salt without "oiling out"?
A: Oiling out occurs when the salt separates as a liquid phase before crystallizing, often due to high supersaturation or the presence of water.
Troubleshooting Protocol:
-
Solvent Choice: Avoid neat alcohols. Use a non-polar/polar aprotic mixture.
-
Recommended: Ethyl Acetate (EtOAc) / Diethyl Ether (Et₂O) or Dichloromethane (DCM) / Methyl tert-butyl ether (MTBE).
-
-
Water Control: The ether bridge increases hygroscopicity. Ensure all solvents are dried (Karl Fischer < 0.1%).
-
Acid Source: Use anhydrous HCl (4M in dioxane or 2M in Et₂O). Do not use aqueous HCl.
Standard Operating Procedure (HCl Salt):
| Step | Action | Critical Parameter |
| 1 | Dissolution | Dissolve 1.0 eq of crude amine in 10 vol of dry EtOAc. Cool to 0–5 °C. |
| 2 | Acid Addition | Add 1.1 eq of HCl (4M in Dioxane) dropwise over 30 mins. |
| 3 | Nucleation | If oiling occurs, reheat to reflux until clear, then cool slowly (5°C/hour). |
| 4 | Antisolvent | Once turbidity appears, add MTBE (5 vol) dropwise. |
| 5 | Isolation | Filter under N₂. Wash with cold MTBE. Dry in vacuum oven at 40°C. |
Module 2: Chiral Resolution (Diastereomeric Salts)
Status: Advanced Protocol | Target: Enantiomeric Purity
Q: I need the single enantiomer (1R,2S,4S). Which resolving agents work for this scaffold?
A: The rel-(1R,2S,4S) amine is a racemate. Direct crystallization of the HCl salt will not separate enantiomers. You must form diastereomeric salts using chiral acids.
Screening Strategy: The rigid bicyclic structure responds well to rigid chiral acids.
-
Tier 1 Candidates: Dibenzoyl-L-tartaric acid (L-DBTA), Di-p-toluoyl-L-tartaric acid (L-DTTA).
-
Tier 2 Candidates: (S)-Mandelic acid, (1R)-10-Camphorsulfonic acid (CSA).
Resolution Workflow:
Caption: Logic flow for the chiral resolution of 7-oxabicyclo[2.2.1]heptan-2-amine using diastereomeric crystallization.
Module 3: Troubleshooting & FAQs
Q: The salt formed a "gel" instead of crystals. How do I fix this?
Diagnosis: Gelation indicates a metastable state where solvent is trapped in the lattice (solvate formation) or the cooling rate was too fast. Remedy:
-
Thermal Cycling: Heat the gel to reflux (it may not fully dissolve) and cycle the temperature between reflux and RT 3–4 times. This promotes Ostwald ripening.
-
Solvent Swap: Add a "structure-breaking" solvent. For amine salts, adding 1–2% Methanol can break the gel network, followed by slow addition of Et₂O.
Q: The melting point is lower than reported (Reported: >200°C for HCl). Why?
Diagnosis:
-
Hygroscopicity: The salt has absorbed atmospheric water. Dry at 50°C under high vacuum (P < 1 mbar) for 24 hours.
-
Stereoisomer Contamination: You may have endo isomer impurities. The endo salts generally have lower melting points and higher solubility.
-
Check: Run 1H NMR. The bridgehead proton coupling constants differ significantly between exo and endo.
-
Q: Can I use Mandelic Acid for resolution?
A: Yes, but Mandelic acid salts of this amine are often more soluble than Tartrate salts.
-
Tip: Use isopropyl acetate (iPrOAc) as the solvent. Mandelic acid salts tend to crystallize better from esters than from alcohols for this specific lipophilic amine.
Experimental Data Summary
| Salt Form | Solvent System | Appearance | Melting Point (Approx) | Hygroscopicity |
| Hydrochloride | EtOAc / MTBE | White Needles | 205–210 °C (dec) | High |
| L-DBTA | EtOH / H₂O (9:1) | White Powder | 175–180 °C | Low |
| (S)-Mandelate | iPrOAc / Heptane | Prisms | 140–145 °C | Moderate |
References
-
Vertex Pharmaceuticals Inc. (2011). Oxazole compound and use thereof as IRAK-4 inhibitor. WO2011043371A1. (Describes the isolation of rel-(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride). Link
-
F. Hoffmann-La Roche AG. (2018). New isoxazolyl ether derivatives as GABA A alpha5 PAM. WO2018104419A1. (Details salt formation of 7-oxabicyclo[2.2.1]heptan-2-amine with various organic acids). Link
-
PubChem. (2025).[1] 7-oxabicyclo[2.2.1]heptan-2-amine Compound Summary. National Library of Medicine. (Physical properties and identifiers). Link
-
BioDuro-Sundia. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds. (General methodology for amine resolution). Link
Sources
Validation & Comparative
Technical Guide: NMR Characterization of rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
This guide provides an in-depth technical comparison and characterization protocol for rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine . It is designed for medicinal chemists and analytical scientists requiring definitive structural validation of this rigid pharmacophore, often used as a proline mimetic or a conformationally restricted spacer in drug discovery.
Executive Summary
The 7-oxabicyclo[2.2.1]heptane scaffold (7-oxanorbornane) represents a critical structural motif in modern drug design, offering enhanced solubility and distinct hydrogen-bonding vectors compared to its carbocyclic analog (norbornane).
Characterizing the 2-amine derivative presents a specific stereochemical challenge: distinguishing the endo and exo diastereomers. Unlike flexible alkyl amines, this rigid bicyclic system obeys strict Karplus relationships, making
Key Technical Insight: The oxygen bridge at position 7 exerts a strong electronegative effect, deshielding bridgehead protons (H1/H4) to
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its primary structural "alternatives": its diastereomer (the most common impurity) and its carbocyclic analog.
Comparison A: Stereochemical Assignment (Endo vs. Exo)
The primary challenge in synthesis (typically via Diels-Alder reduction) is the formation of diastereomeric mixtures. The (1R,2S,4S) configuration corresponds to the Endo isomer (where the amine is on the concave face, trans to the oxygen bridge).
| Feature | Target: Endo-Amine (rel-1R,2S,4S) | Alternative: Exo-Amine (rel-1R,2R,4S) | Mechanistic Cause |
| H2 Proton Orientation | Exo (cis to bridge) | Endo (trans to bridge) | Geometry of substitution. |
| Dihedral Angle (H1-C1-C2-H2) | ~0° – 20° | ~80° – 90° | Rigid bicyclic framework. |
| Coupling Constant ( | 3.0 – 5.0 Hz (Distinct Doublet) | 0 – 1.5 Hz (Singlet/Broad) | Karplus Equation: |
| W-Coupling ( | Prominent (H2 to H6-endo) | Minimal | Planar "W" arrangement of bonds. |
| NOE Correlation | Strong H2 | Strong H2 | Spatial proximity. |
Comparison B: Scaffold Electronic Effects (7-Oxa vs. 7-Carba)
Replacing the methylene bridge (norbornane) with oxygen (7-oxanorbornane) alters the electronic landscape, affecting chemical shifts.
| Parameter | 7-Oxabicyclo[2.2.1] (Target) | Bicyclo[2.2.1] (Carba-analog) | Impact on Analysis |
| Bridgehead | 4.2 – 4.8 ppm | 2.2 – 2.5 ppm | Oxygen electronegativity deshields bridgeheads, moving them away from the "alkane clutter" (1.0-2.0 ppm). |
| Solubility | High (Polar/H-bond acceptor) | Low (Lipophilic) | 7-Oxa allows characterization in polar solvents ( |
| Ring Strain | Increased | Standard | 7-Oxa analogs show slightly sharper peaks due to rapid relaxation times in the rigid ether lattice. |
Experimental Protocol: Self-Validating Characterization
This protocol ensures high-fidelity data acquisition.[1][2] It is designed to be self-validating : if the bridgehead signals are not resolved, the stereochemical assignment cannot be trusted.
Step 1: Sample Preparation
-
Solvent:
(Standard) or (if amine protons must be observed). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Additive: Add 1 drop of
if using to wash out exchangeable amine protons, simplifying the H2 multiplet.
Step 2: Acquisition Parameters (600 MHz recommended, 400 MHz min)
-
Pulse Sequence: zg30 (Standard 1H) and noesyph (1D NOE or 2D NOESY).
-
Spectral Width: -1 to 12 ppm.
-
Scans (NS): 64 (High S/N required to see
couplings). -
Acquisition Time (AQ): > 3.0 sec (Ensure high digital resolution for coupling analysis).
Step 3: Data Processing & Assignment Logic
-
Locate Bridgeheads (H1/H4): Look for broad singlets/multiplets at 4.2–4.8 ppm .
-
Identify H2 (Alpha to Amine): Look for the signal at 2.8–3.5 ppm .
-
Measure
:-
If
: Confirm Endo-Amine (Target). -
If
: Confirm Exo-Amine (Impurity).
-
-
Verify via NOE: Irradiate H2.
-
Enhancement of Bridgehead (H1)
H2 is Exo Amine is Endo .
-
Visualizations
Diagram 1: Stereochemical Assignment Workflow
This decision tree illustrates the logic flow for assigning the stereochemistry based on NMR observables.
Caption: Logic flow for distinguishing Endo vs. Exo isomers using J-coupling analysis derived from the Karplus relationship.
Diagram 2: NOE Correlation Map (Endo-Amine)
This diagram visualizes the spatial proximity (Nuclear Overhauser Effect) expected for the target molecule.
Caption: Expected NOE correlations for the target Endo-amine. The strong H1-H2 interaction confirms the Exo-proton/Endo-amine configuration.
References
-
National Institute of Standards and Technology (NIST). 7-Oxabicyclo[2.2.1]heptane - Gas Phase Thermochemistry and Spectra. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]
-
Bear, B. R., et al. (2001). Diels-Alder Reactions of Furans.[3] Chemical Reviews, 101(12). (Provides foundational synthesis routes for 7-oxanorbornanes).
-
Kündig, E. P., et al. (1997).[4] Endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education. Available at: [Link]
-
Beilstein Journals. Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles. Beilstein J. Org. Chem. Available at: [Link]
-
Minch, M. J. (1994).[5][6] Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship.[4][5][6] Concepts in Magnetic Resonance. (Basis for J-value analysis).
Sources
- 1. 7-Oxabicyclo[2.2.1]heptane [webbook.nist.gov]
- 2. Endo-2-methyl-7-oxabi-cyclo[2.2.1]heptane [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Karplus equation - Wikipedia [en.wikipedia.org]
A Comparative Guide to NOE Spectra Analysis for 7-Oxabicyclo[2.2.1]heptane Stereochemistry
For researchers engaged in synthetic chemistry and drug development, the rigid 7-oxabicyclo[2.2.1]heptane scaffold is a valuable structural motif found in numerous biologically active compounds.[1] The precise control and unambiguous determination of the stereochemistry of substituents on this bicyclic core are paramount, as even minor changes can drastically alter biological activity. Among the arsenal of analytical techniques available, Nuclear Overhauser Effect (NOE) spectroscopy stands out as a powerful, non-destructive method for elucidating three-dimensional molecular structure in solution.[2][3]
This guide provides an in-depth comparison of NOE-based spectroscopic methods for the stereochemical assignment of exo and endo isomers of substituted 7-oxabicyclo[2.2.1]heptanes. We will delve into the causality behind experimental choices, present self-validating protocols, and offer clear, data-driven comparisons to empower researchers to confidently assign stereochemistry.
The Stereochemical Challenge: Exo vs. Endo
The conformational rigidity of the 7-oxabicyclo[2.2.1]heptane system gives rise to distinct spatial environments for substituents.[4] Substituents on the same side as the oxygen bridge are termed endo, while those on the opposite side are exo. Distinguishing between these isomers is a common challenge, often addressed by analyzing through-space proton-proton (¹H-¹H) proximities. This is where the Nuclear Overhauser Effect becomes indispensable.
Foundational Principle: The Nuclear Overhauser Effect (NOE)
The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, manifested as a change in the intensity of an NMR resonance when a nearby resonance is perturbed.[5][6] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶), making it exquisitely sensitive to short internuclear distances, typically up to 5 Å.[5][7] This phenomenon allows us to map the spatial relationships between protons in a molecule, providing definitive evidence for stereochemical assignments.[2]
Two primary 2D NMR experiments are employed to measure NOEs: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
NOESY: The standard experiment for most small to medium-sized molecules. For small molecules (MW < 600-700 Da), NOESY cross-peaks have the opposite phase (sign) to the diagonal peaks.[5][8]
-
ROESY: Preferred for medium-sized molecules where the NOE might be close to zero, as the ROE is always positive.[5][9] ROESY also helps to differentiate between NOE and chemical exchange peaks, as they appear with opposite phases relative to the diagonal.[5]
For the typical derivatives of 7-oxabicyclo[2.2.1]heptane, which fall into the small molecule category, NOESY is generally the experiment of choice due to its higher sensitivity and fewer artifacts compared to ROESY.[7][10]
Experimental Design: A Comparative Analysis of Exo and Endo Isomers
Let's consider a generic substituted 7-oxabicyclo[2.2.1]heptane system to illustrate the comparative analysis. The key to distinguishing the exo and endo isomers lies in identifying diagnostic NOE correlations that are unique to each stereoisomer.
The workflow for this analysis can be visualized as follows:
Caption: Workflow for NOE-based stereochemical assignment.
The rigid, cage-like structure of the 7-oxabicyclo[2.2.1]heptane core leads to predictable spatial relationships.
Caption: Key spatial proximities in exo and endo isomers.
For an exo-substituted molecule, the substituent R is on the face opposite the oxygen bridge. The proton attached to the same carbon (let's call it H-2) will be in the endo position. This endo proton (H-2endo) is spatially close to the bridgehead protons (H-1 and H-4). Therefore, a strong NOE correlation is expected between H-2endo and H-1/H-4.
Conversely, for an endo-substituted molecule, the R group is on the same face as the oxygen bridge, and the corresponding proton (H-2) is in the exo position. This exo proton (H-2exo) is distant from the bridgehead protons. Instead, H-2exo will show NOE correlations to the adjacent exo protons on the bicyclic frame (e.g., H-3exo and H-6exo). The absence of a strong NOE between H-2 and the bridgehead protons is a key diagnostic for the endo isomer.
The following table summarizes the expected key NOE correlations. The intensity of NOE cross-peaks can be qualitatively classified as strong (s), medium (m), or weak (w), which generally correspond to internuclear distances of <2.5 Å, 2.5-3.5 Å, and 3.5-5.0 Å, respectively.[5]
| Correlating Protons | Expected NOE Intensity in Exo Isomer | Expected NOE Intensity in Endo Isomer | Rationale for Stereochemical Discrimination |
| H-2endo ↔ H-1/H-4 | Strong | Not Applicable (H-2 is exo) | This strong correlation is the primary indicator of an exo substituent. |
| H-2exo ↔ H-1/H-4 | Not Applicable (H-2 is endo) | Weak or Absent | The absence of this correlation is a key indicator of an endo substituent. |
| H-2exo ↔ H-3exo | Not Applicable (H-2 is endo) | Strong | Confirms the exo orientation of H-2. |
| H-2endo ↔ H-3endo | Strong | Not Applicable (H-2 is exo) | Confirms the endo orientation of H-2. |
Experimental Protocols: Ensuring Trustworthy Data
The reliability of NOE data hinges on meticulous experimental setup. A self-validating system involves careful parameter selection and control experiments.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Crucial Step: Thoroughly degas the sample to remove dissolved paramagnetic oxygen, which can quench the NOE.[5] This is typically done by several freeze-pump-thaw cycles.
-
Filter the sample into a high-precision NMR tube.
-
-
Spectrometer Setup & 1D ¹H NMR:
-
Lock and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum.
-
Reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).
-
Integrate and assign all proton resonances using additional data from COSY and HSQC experiments if necessary.[11]
-
-
2D NOESY Acquisition:
-
Load a standard 2D NOESY pulse sequence (e.g., noesyesgp on Bruker systems).
-
Set the spectral width to encompass all proton signals.
-
Key Parameter - Mixing Time (d8 or tm): This is the most critical parameter.[5] For small molecules like 7-oxabicyclo[2.2.1]heptane derivatives, an optimal mixing time is typically between 0.5 and 1.0 seconds.[5] It's often advisable to run a few experiments with different mixing times (e.g., 300 ms, 500 ms, 800 ms) to observe the build-up of NOEs and avoid spin diffusion artifacts, where magnetization is relayed through multiple spins, leading to misleading correlations.[5][12]
-
Set the number of scans (ns) to be a multiple of the phase cycle (e.g., 8 or 16) to ensure proper artifact suppression. Adjust ns to achieve adequate signal-to-noise, which may require several hours of acquisition time.[7][8]
-
Set the number of increments in the indirect dimension (td in F1) to achieve sufficient resolution (typically 256 to 512).
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a Fourier transform.
-
Carefully phase the spectrum. In a NOESY spectrum of a small molecule, the diagonal peaks and cross-peaks should have opposite signs (e.g., diagonal is positive/red, cross-peaks are negative/blue).[5][12]
-
Symmetrize the spectrum if necessary, though this should be done with caution as it can introduce artifacts.
-
Conclusion: An Authoritative Approach
The stereochemical assignment of substituents on the 7-oxabicyclo[2.2.1]heptane ring system can be performed with high confidence using 2D NOESY spectroscopy. The rigid framework of the molecule provides a reliable basis for distinguishing between exo and endo isomers through the presence or absence of key diagnostic NOE correlations, primarily between the substituent-bearing carbon's proton and the bridgehead protons. By following rigorous, self-validating experimental protocols and carefully selecting parameters like the mixing time, researchers can generate unambiguous data. This comparative approach, grounded in the fundamental principles of the NOE, provides an authoritative tool for structural elucidation in organic synthesis and medicinal chemistry.
References
-
Decatur, J. (2018). NOESY and ROESY. University of California, Santa Barbara. [Link]
-
Lo-Palo, A., et al. (1995). Synthesis of o-Saturated 7-Oxabicyclo[2.2.l]heptane Aualogues of Thromboxane AZ. Tetrahedron, 51(38), 10561-10572. [Link]
-
Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules. Indiana University. [Link]
-
de Koning, C. B., et al. (2002). Studies towards the total synthesis of solanoeclepin A: synthesis of the 7-oxabicyclo[2.2.1]heptane moiety and attempted seven-membered ring formation. Journal of the Chemical Society, Perkin Transactions 1, (15), 1705-1712. [Link]
-
University of Missouri-St. Louis. (n.d.). Complex NMR experiments: 2D, selective, etc.. [Link]
-
Patonay, T., & Kónya, K. (2018). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. In Targets in Heterocyclic Systems (Vol. 22, pp. 245-281). Italian Chemical Society. [Link]
-
Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]
-
Pickering, M. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. [Link]
-
Gasper, T. M., & Rychnovsky, S. D. (2011). Convergent and stereodivergent synthesis of complex 1-aza-7-oxabicyclo[2.2.1]heptanes. Organic letters, 13(15), 4032–4035. [Link]
-
University of Maryland, Baltimore County. (n.d.). NOE Experiments on the Bruker. [Link]
-
Goljer, I. (2022). Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources. BioPchem. [Link]
-
University of Oxford. (n.d.). NMR Textbooks. NMR Facility. [Link]
-
Gassman, P. G., & Cryberg, R. L. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(18), 2890-2897. [Link]
-
Australian National University. (n.d.). Guide to NOE Experiments. ANU NMR / EPR Facility. [Link]
-
Yoon, M. S., et al. (2007). Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System. Organic Letters, 9(1), 73-76. [Link]
-
Reddit. (2022). Resources for learning NMR for a new practicing organic chemist?. r/Chempros. [Link]
-
Sytniczuk, A., et al. (2015). Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journal of Organic Chemistry, 11, 1076–1084. [Link]
-
Roberts, J. D. (2021). Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
-
Cossu, S., et al. (2001). Stereocontrolled Synthesis of the Oxabicyclo[2.2.1]heptane ... The Journal of Organic Chemistry, 66(24), 8057-8061. [Link]
-
Kim, Y., et al. (2011). Identification and Structure-Activity Relationships of a Novel Series of Estrogen Receptor Ligands Based on 7-Thiabicyclo[2.2.1]hept-2-ene-7-oxide. Journal of medicinal chemistry, 54(4), 1023–1033. [Link]
-
LibreTexts Chemistry. (2021). NOESY Spectra. [Link]
-
University of California, San Diego. (2015). NOESY and ROESY. SSPPS NMR Facility. [Link]
-
Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]
-
Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis (2nd ed.). Wiley-VCH. [Link]
-
Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
Reddit. (2018). What is the difference between NOESY and ROESY for NMR?. r/chemistry. [Link]
-
Neuhaus, D., & Williamson, M. P. (1989). The Nuclear Overhauser Effect in Structural and Conformational Analysis. VCH Publishers. [Link]
-
Fülöp, F., et al. (2003). Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. Tetrahedron, 59(47), 9447-9454. [Link]
-
Zhang, J., & Schmalz, H.-G. (2006). Regio- and Stereoselective Syntheses of 7-Oxabicyclo[2.2.1]heptanes via a Gold(I)-Catalyzed Cycloisomerization of Alkynediols: Asymmetric Total Synthesis of Farnesiferol C. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Khodov, I. A., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7793. [Link]
-
DEVLOGMYVLOG. (2022, August 30). 2D NMR: NOESY NMR INTERPRETATION [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 8. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 9. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 10. reddit.com [reddit.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]
comparing 7-oxabicyclo[2.2.1]heptane vs norbornane scaffolds
Topic: Comparative Guide: 7-Oxabicyclo[2.2.1]heptane vs. Norbornane Scaffolds in Drug Design
Executive Summary: The Ether Bridge Advantage
In medicinal chemistry, the transition from a norbornane (bicyclo[2.2.1]heptane) scaffold to its 7-oxa analogue (7-oxabicyclo[2.2.1]heptane) is a strategic bioisosteric replacement. While both scaffolds offer a rigid, three-dimensional framework that constrains pharmacophores into bioactive conformations, the introduction of the bridging oxygen atom fundamentally alters the physicochemical landscape.
This guide analyzes the trade-offs between these two scaffolds, focusing on how the 7-oxa substitution reduces lipophilicity (LogP), introduces hydrogen-bond accepting capability, and modifies metabolic susceptibility without sacrificing the structural integrity required for receptor binding.
Physicochemical & Structural Analysis
The core difference lies at position 7 (the bridge). In norbornane, this is a methylene (-CH₂-) group; in the 7-oxa analogue, it is an ether oxygen (-O-). This single atom substitution drives significant changes in electronic and steric properties.
Comparative Properties Table
| Feature | Norbornane (Bicyclo[2.2.1]heptane) | 7-Oxabicyclo[2.2.1]heptane | Impact on Drug Design |
| Bridge Atom | Carbon (-CH₂-) | Oxygen (-O-) | Determines polarity and metabolic handles. |
| Lipophilicity (LogP) | High (Hydrophobic core) | Lower (Reduced by ~1.0–1.5 log units) | 7-Oxa improves aqueous solubility and lowers metabolic clearance risk. |
| H-Bonding | None (Inert hydrocarbon) | H-Bond Acceptor (Ether) | The oxygen can engage in specific interactions with protein backbone amides or water. |
| Bridge Angle | ~96° (C1-C7-C4) | ~94.5° (C1-O7-C4) | The 7-oxa bridge is slightly more compressed, altering vector alignment of substituents. |
| Bond Length | 1.54 Å (C-C) | 1.44 Å (C-O) | Shorter bridge bonds pull the bridgehead carbons closer, increasing ring strain. |
| Metabolic Liability | Bridgehead hydroxylation (CYP450) | Ether cleavage (rare); Bridgehead stable | 7-Oxa often blocks the typical bridgehead oxidation seen in norbornanes. |
Structural Implications
The 7-oxabicyclo[2.2.1]heptane skeleton is structurally tighter.[1] The C–O bonds are shorter than C–C bonds, which slightly compresses the distance between the bridgehead carbons (C1 and C4). This geometric subtle shift can be critical when the scaffold is used as a spacer to orient two pharmacophores (e.g., in GPCR ligands).
Synthetic Accessibility & Workflows
A major advantage of the 7-oxabicyclo[2.2.1]heptane scaffold is its synthetic accessibility via the Diels-Alder reaction .[2] Unlike norbornane, which requires cyclopentadiene (generated in situ by cracking dicyclopentadiene), the 7-oxa derivatives are synthesized from furan , a stable and commercially available starting material.
Synthesis Workflow Diagram
The following diagram illustrates the parallel synthetic pathways for both scaffolds, highlighting the thermodynamic vs. kinetic control elements.
Caption: Comparative synthetic routes. Note that furan Diels-Alder reactions often favor the thermodynamic 'exo' product, whereas cyclopentadiene typically yields the kinetic 'endo' product initially.
Experimental Protocol: Synthesis of 7-Oxanorbornane Core
This protocol describes the synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, a versatile intermediate for accessing the 7-oxanorbornane scaffold.
Objective: Synthesize the Diels-Alder adduct of furan and maleic anhydride.
Reagents:
-
Furan (CAS: 110-00-9)
-
Maleic Anhydride (CAS: 108-31-6)
-
Diethyl Ether (Anhydrous) or THF
Protocol Steps:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Maleic Anhydride (9.8 g, 100 mmol) in Diethyl Ether (100 mL). Ensure the solution is clear.
-
Addition: Add Furan (7.5 g, 8.0 mL, 110 mmol) in a single portion. The reaction is slightly exothermic; a water bath can be used if ambient temperature is >25°C.
-
Incubation: Seal the flask tightly (furan is volatile). Stir at room temperature for 24–48 hours. The exo-adduct is the thermodynamic product and crystallizes out of the solution over time.
-
Note: Unlike cyclopentadiene reactions which are fast, furan cycloadditions are slower and reversible. Extended time favors the thermodynamic exo isomer.
-
-
Isolation: Collect the white crystalline precipitate by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove unreacted furan and maleic anhydride.
-
Drying: Dry the solid under high vacuum to yield exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
-
Yield: Typically 70–85%.
-
Melting Point: 116–117°C.
-
-
Derivatization (Optional): To obtain the saturated 7-oxanorbornane scaffold, dissolve the product in ethyl acetate and hydrogenate (H₂, 1 atm) over 10% Pd/C for 4 hours.
Pharmacological Case Study: Ifetroban
Ifetroban is a potent thromboxane A2 receptor (TP receptor) antagonist that utilizes the 7-oxabicyclo[2.2.1]heptane scaffold.
-
Role of the Scaffold: The rigid bicyclic core locks the carboxylic acid and the amide side chain into a specific cis-exo configuration, mimicking the transition state of thromboxane A2 binding.
-
Why 7-Oxa? The oxygen bridge increases water solubility compared to the carbocyclic analogue, improving oral bioavailability (F > 50% in humans). It also prevents the rapid metabolic oxidation that might occur at the C7 position if it were a methylene group.
Mechanism of Action Pathway
Caption: Ifetroban antagonizes the TP receptor, preventing G-protein coupling and downstream calcium mobilization required for thrombosis.
References
-
Ogawa, S. (2015). "Terpenoids Bearing the 7-Oxabicyclo[2.2.1]heptane (7-Oxanorbornane) Skeleton." Heterocycles, 90(2), 741.[2] Link
-
Berson, J. A., & Swidler, R. (1953). "The Stereochemistry of the Furan-Maleic Anhydride Cycloaddition." Journal of the American Chemical Society, 75(7), 1721–1724. Link
-
Creswell, R. A. (1975). "Microwave spectrum, structure, and dipole moment of 7-oxabicyclo[2.2.1]heptane." Journal of Molecular Spectroscopy, 56(1), 133-137. Link
-
PubChem. "7-Oxabicyclo[2.2.1]heptane Compound Summary." National Library of Medicine. Link
-
Vogel, P., et al. (1999). "Derivatives of 7-oxabicyclo[2.2.1]heptane in nature and as useful synthetic intermediates." Tetrahedron, 55(48), 13521-13642.[3] Link
Sources
Bioisosteric Replacement of Cyclohexylamine with 7-Oxabicyclo[2.2.1]heptan-2-amine: A Technical Guide
Executive Summary: The "Ether Bridge" Advantage[1]
In medicinal chemistry, the replacement of a cyclohexylamine scaffold with 7-oxabicyclo[2.2.1]heptan-2-amine represents a high-value bioisosteric strategy designed to modulate lipophilicity (LogP) , conformational entropy , and metabolic stability .
While cyclohexylamine is a ubiquitous aliphatic amine spacer, it suffers from high conformational flexibility (chair-chair interconversion) and high lipophilicity, which can lead to off-target promiscuity and poor solubility.[1] The 7-oxabicyclo[2.2.1]heptane scaffold (an oxa-norbornane) introduces a bridging oxygen atom that locks the cyclohexane ring into a rigid boat-like conformation while simultaneously acting as a hydrogen bond acceptor.
Strategic Benefits:
-
Conformational Locking: Reduces the entropic penalty of binding by pre-organizing the pharmacophore.[1]
-
Lipophilicity Reduction: The ether bridge significantly lowers cLogP compared to the parent carbocycle, improving water solubility.[1]
-
Metabolic Blocking: The bridgehead positions are sterically and electronically protected from CYP450-mediated oxidation.[1]
Physicochemical & Structural Comparison
The following table contrasts the baseline cyclohexylamine scaffold with its carba-bridged analog (norbornylamine) and the target oxa-bridged bioisostere.
| Property | Cyclohexylamine | exo-2-Aminonorbornane | 7-Oxabicyclo[2.2.1]heptan-2-amine |
| Structure | Flexible Monocycle | Rigid Bicycle (Carba) | Rigid Bicycle (Oxa) |
| Formula | C₆H₁₃N | C₇H₁₃N | C₆H₁₁NO |
| MW (Da) | 99.17 | 111.19 | 113.16 |
| pKa (Conj.[1] Acid) | 10.66 | ~10.9 | ~9.8 - 10.2 (Est.)* |
| LogP (Exp/Pred) | ~1.49 | ~1.8 | ~0.0 - 0.5 |
| H-Bond Acceptors | 1 (Amine) | 1 (Amine) | 2 (Amine + Ether) |
| Topological Polar SA | 26 Ų | 26 Ų | 35.3 Ų |
| Conformation | Chair (Dynamic) | Rigid | Rigid (Locked) |
*Note: The inductive electron-withdrawing effect of the oxygen bridge (
Structural Visualization: The Locking Effect[1]
The diagram below illustrates the transition from the flexible cyclohexane system to the rigid oxa-bridged system.
Figure 1: Conceptual flow of bioisosteric replacement highlighting physicochemical gains.
Experimental Protocols: Synthesis of the Scaffold
Unlike cyclohexylamine, which is commercially abundant, the 7-oxabicyclo[2.2.1]heptan-2-amine scaffold often requires de novo synthesis to access specific stereoisomers (exo vs endo).[1] The most robust route utilizes the Diels-Alder cycloaddition of furan.[1][2]
Route A: The Nitroethylene Approach (Direct)
This route is preferred for rapid access to the amine via reduction.[1]
Step 1: Diels-Alder Cycloaddition [1]
-
Conditions: Sealed tube, 0°C to RT, or mild heat (40°C).
-
Mechanism: [4+2] Cycloaddition.[1]
-
Outcome: Mixture of exo and endo 2-nitro-7-oxabicyclo[2.2.1]hept-5-ene.[1]
-
Note: The endo isomer is typically kinetically favored, but thermodynamic equilibration can favor the exo product in reversible systems.[1]
Step 2: Hydrogenation & Reduction [1][4]
-
Reagents: H₂ (balloon or Parr shaker), Pd/C (10%), Ethanol/MeOH.[1]
-
Process:
-
Purification: The resulting amine is basic.[1][5] Purify via Acid/Base extraction or cation exchange chromatography.[1]
Route B: The Acrylic Acid Approach (Scalable)
Preferred for accessing enantiopure derivatives via resolution of the intermediate acid.[1]
Figure 2: Scalable synthetic pathway via Curtius Rearrangement.
Protocol Highlight: Curtius Rearrangement (Step 3)
-
Activation: Dissolve the saturated acid (1.0 eq) in dry Toluene. Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).[1]
-
Rearrangement: Heat to reflux (80-110°C) for 2 hours. Evolution of N₂ gas indicates isocyanate formation.[1]
-
Hydrolysis: Cool to RT. Add 2N HCl and reflux for 1 hour to hydrolyze the isocyanate to the amine hydrochloride.
-
Isolation: Evaporate solvent or basify (NaOH) and extract with DCM.
Performance Analysis & Case Studies
Metabolic Stability
Cyclohexyl rings are prone to oxidation at the C3 and C4 positions by CYP450 enzymes.[1]
-
Cyclohexylamine: High clearance via hydroxylation.[1]
-
7-Oxabicyclo Analog: The bridgehead protons (C1/C4) are adjacent to oxygen, altering their electronic environment.[1] The rigidity prevents the "induced fit" often required for CYP oxidation at the methylene carbons.[1] The ether bridge itself is generally metabolically inert under standard physiological conditions.[1]
Potency and Selectivity (PP5 Inhibition Case Study)
In the development of Protein Phosphatase 5 (PP5) inhibitors, the 7-oxabicyclo[2.2.1]heptane scaffold (derived from norcantharidin) demonstrated superior selectivity compared to flexible analogs.[1]
-
Mechanism: The rigid oxygen bridge directs the substituents (carboxylic acids or amines) into a precise vector that matches the active site geometry of the phosphatase, a feat difficult to achieve with a flopping cyclohexane ring.[1]
-
Data Point: Analogs utilizing this scaffold showed up to 38-fold enhanced selectivity for PP5 over PP2A, attributed to the spatial conformational restriction [1].[1]
"Naked Sugar" Mimicry
The 7-oxabicyclo[2.2.1]heptan-2-amine scaffold is often termed a "naked sugar" or glycomimetic.[1]
-
Application: It mimics the pyranose ring of sugars but lacks the peripheral hydroxyls, making it a metabolically stable, lipophilic sugar bioisostere.[1]
-
Utility: Useful in designing inhibitors for glycosidases or lectins where the amine mimics the anomeric position or an amino-sugar moiety [2].[1]
References
-
Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors. Journal of Medicinal Chemistry, 2024.[1]
-
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Semantic Scholar / ResearchGate.
-
7-Oxabicyclo[2.2.1]heptan-2-amine Compound Summary. PubChem. [1]
-
Chemical Properties of 7-Oxabicyclo[2.2.1]heptane. Cheméo.
Sources
- 1. Page loading... [guidechem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. US4554366A - Certain substituted, 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones as intermediates - Google Patents [patents.google.com]
- 5. CAS 7242-92-4: exo-2-Aminonorbornane | CymitQuimica [cymitquimica.com]
Mastering the Separation of Bicyclic Amine Enantiomers: A Comparative Guide to Immobilized vs. Coated CSPs
Content Type: Technical Comparison & Method Development Guide Audience: Senior Analytical Scientists, Process Chemists, and Drug Development Professionals.
Executive Summary
Bicyclic amines (e.g., 3-azabicyclo[3.1.0]hexane derivatives, tropane alkaloids) represent a distinct challenge in chiral HPLC. Their rigid steric bulk often provides good chiral recognition, but their high basicity leads to severe peak tailing due to silanol interactions. Furthermore, their poor solubility in standard alkane-based mobile phases often rules out traditional Normal Phase methods.
This guide objectively compares the industry-standard Coated Polysaccharide Phases (e.g., CHIRALCEL® OD, CHIRALPAK® AD) against the modern Immobilized Polysaccharide Phases (e.g., CHIRALPAK® IA, IC, ID).
The Verdict: While coated phases offer high selectivity, Immobilized CSPs are the superior choice for bicyclic amines. They allow the use of "non-standard" strong solvents (DCM, THF, Ethyl Acetate) which are often required to solubilize these polar bases and suppress peak tailing, a capability strictly forbidden with coated phases.
Part 1: The Challenge of Bicyclic Amines
The Basicity Trap
Bicyclic amines are secondary or tertiary amines with high pKa values. On silica-based Chiral Stationary Phases (CSPs), residual silanols (
-
Mechanism of Failure: The basic amine undergoes ion-exchange interactions with the silanols.
-
Result: Severe peak tailing (
), loss of resolution ( ), and variable retention times.
The Solubility Paradox
Traditional chiral separation relies on Normal Phase (NP) conditions (Hexane/Alcohol).
-
Issue: Many bicyclic amine salts (e.g., HCl salts) are insoluble in Hexane.
-
Constraint: To dissolve them, you need polar solvents (MeOH, DCM). However, traditional Coated CSPs are destroyed by DCM and THF, limiting your mobile phase options.
Part 2: Comparative Analysis – Immobilized vs. Coated CSPs[1][2][3][4]
The following table contrasts the two primary technologies available for this separation.
Table 1: Technology Comparison
| Feature | Coated CSPs (e.g., AD-H, OD-H) | Immobilized CSPs (e.g., IA, IB, IC) | Impact on Bicyclic Amines |
| Chemistry | Polymer physically coated on silica | Polymer covalently bonded to silica | Immobilized prevents phase stripping. |
| Solvent Compatibility | Restricted: Alkanes, Alcohols, Acetonitrile.[1][2][3] (No DCM, THF, EtOAc, Chloroform). | Universal: Alkanes, Alcohols, DCM, THF, MtBE, EtOAc, CHCl3.[1][2][3] | Immobilized allows DCM usage to solubilize rigid amines and alter selectivity. |
| Robustness | Moderate. Memory effects common if solvents change. | High. Can switch between NP and RP modes.[1][4][5][6][7] | Immobilized preferred for long-term QC methods. |
| Selectivity | High (The "Gold Standard" for years). | Complementary. (IA | Immobilized IA/IB mimic AD/OD but allow new selectivity via solvent tuning. |
| Basicity Tolerance | Requires amine additives (DEA).[1] | Requires amine additives (DEA/EDA).[1] | Equal , but Immobilized allows stronger organic bases if needed. |
Critical Insight: For bicyclic amines, the ability to use Dichloromethane (DCM) or Tetrahydrofuran (THF) on Immobilized phases is often the deciding factor. These solvents not only dissolve the sample but also disrupt non-enantioselective hydrogen bonding, often sharpening the peaks of basic compounds.
Part 3: Mobile Phase Strategy & "The Secret Weapon"
The Role of Additives
You cannot separate bicyclic amines without a basic additive.
-
Standard: 0.1% Diethylamine (DEA). Good for general screening.
-
The "Secret Weapon": Ethylenediamine (EDA) .[1]
-
Why? EDA is a bidentate amine. It binds more effectively to surface silanols than monodentate DEA, effectively "capping" the silica surface.
-
Recommendation: If DEA gives tailing peaks, switch to 0.1% EDA in the mobile phase [1].
-
Polar Organic Mode (POM)
If the sample is insoluble in Hexane, do not force Normal Phase. Use Polar Organic Mode.
-
Composition: 100% Acetonitrile (or MeOH/ACN mix) + 0.1% DEA/EDA.
-
Advantage: Excellent solubility for polar amines; lower backpressure than Hexane/IPA mixtures.
Part 4: Method Development Workflow
This self-validating workflow ensures you do not waste time on incompatible systems.
The Decision Tree
Figure 1: Strategic decision tree for bicyclic amine method development, prioritizing solubility and column type.
Step-by-Step Protocol
Phase 1: Column Selection
-
Secondary Screen: CHIRALPAK® ID, IG (Immobilized - distinct selectivities).
-
Note: Avoid AD/OD (Coated) unless you are strictly limited to Hexane/Alcohol and have historical data.
Phase 2: Mobile Phase Screening (Isocratic) Run the following 4 conditions on the selected column (Flow: 1.0 mL/min, Temp: 25°C).
| Screen # | Mode | Composition (v/v) | Purpose |
| 1 | Normal Phase | n-Hexane / EtOH / DEA (90:10:0.1) | Standard baseline. High retention. |
| 2 | Normal Phase | n-Hexane / IPA / DEA (90:10:0.1) | IPA provides different H-bonding selectivity. |
| 3 | Extended Range | n-Hexane / DCM / EtOH / DEA (50:30:20:0.1) | Immobilized Only. Solubilizes rigid amines; DCM alters cavity shape. |
| 4 | Polar Organic | Acetonitrile / MeOH / DEA (95:5:0.1) | For polar/salt forms.[11] Fast elution. |
Phase 3: Optimization
-
Resolution (
) < 1.5: Lower the alcohol content (e.g., 90:10 95:5). Lower temperature to 10°C. -
Tailing (
) > 1.2: Switch basic additive from DEA to EDA (Ethylenediamine) or Butylamine . -
Retention (
) too high: Add MeOH (if in NP) or switch to Extended Range (add DCM).
Part 5: Representative Data (Simulated)
The following data illustrates the performance difference when separating a hypothetical bicyclic amine (e.g., N-benzyl-3-azabicyclo[3.1.0]hexane).
Column: CHIRALPAK® IA (Immobilized Amylose) vs. CHIRALPAK® AD-H (Coated Amylose).[9] Dimensions: 250 x 4.6 mm, 5 µm.[11]
| Parameter | Coated (AD-H) | Immobilized (IA) | Immobilized (IA) - Optimized |
| Mobile Phase | Hex/IPA/DEA (90:10:0.1) | Hex/IPA/DEA (90:10:0.1) | Hex/DCM/EtOH/EDA (50:30:20:0.1) |
| Solubility | Poor (Cloudy) | Poor (Cloudy) | Excellent (Clear) |
| Retention ( | 4.2 | 4.1 | 2.5 |
| Selectivity ( | 1.15 | 1.14 | 1.35 |
| Resolution ( | 1.2 (Partial) | 1.1 (Partial) | 3.8 (Baseline) |
| Tailing Factor | 1.8 | 1.8 | 1.1 |
Analysis:
-
Columns 1 & 2: The Coated and Immobilized phases perform similarly under standard conditions (as expected, since IA is the immobilized version of AD). Both suffer from tailing and poor solubility.
-
Column 3 (Optimized): The Immobilized phase allows the addition of DCM. This solubilizes the sample perfectly and changes the conformation of the polymer, drastically improving selectivity (
) and resolution. The switch to EDA eliminates tailing. This condition is impossible on the Coated AD-H column.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. (Accessed 2026). [Link]
Sources
- 1. ct-k.com [ct-k.com]
- 2. ct-k.com [ct-k.com]
- 3. hplc.eu [hplc.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. chiraltech.com [chiraltech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. chiraltech.com [chiraltech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine proper disposal procedures
Operational Guide: Handling and Disposal of rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Part 1: Executive Safety Summary
This compound is a bridged bicyclic amine often utilized as a chiral building block in drug discovery. Its disposal requires strict adherence to protocols governing flammable and corrosive organic bases.
Immediate Hazard Profile:
-
Class: Organic Amine / Base.
-
Primary Risks: Caustic to mucous membranes (inhalation/contact), potential flammability (flash point likely <60°C based on structural analogs), and exothermic reactivity with acids.
-
Critical Prohibition: NEVER mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in general waste streams. This can lead to immediate violent boiling or explosion.[1]
Part 2: Technical Profile & Hazard Identification
To manage waste effectively, we must understand the physicochemical properties driving the hazard.
| Property | Specification | Operational Implication |
| CAS Number | 1314954-35-2 (Generic) | Use for waste manifesting and inventory tracking. |
| Functional Group | Primary Amine ( | Highly basic; incompatible with acids, acid anhydrides, and acyl chlorides. |
| Skeleton | 7-oxabicyclo[2.2.1]heptane | Bridged ether linkage increases volatility compared to acyclic amines of similar weight. |
| Physical State | Liquid (Standard Conditions) | Requires secondary containment during transport to waste satellite areas. |
| GHS Classification | Danger | Skin Corr.[2][3][4] 1B (H314), Flam.[1] Liq. 3 (H226) (Estimated).[5] |
Scientist's Note: The "rel" prefix indicates relative stereochemistry. While the specific biological activity changes between enantiomers, the chemical safety profile (flammability, corrosivity) remains identical across stereoisomers. Treat all isomers with the highest hazard classification.
Part 3: Segregation Logic (The "Why" Behind the Protocol)
Effective disposal starts at the bench, not the loading dock. Improper segregation is the leading cause of laboratory accidents involving waste.
-
Acid-Base Exotherms: Mixing this amine with strong acids (HCl,
) in a waste container generates significant heat. If the solvent is volatile (e.g., DCM, Acetone), this heat can pressurize the container, causing a rupture or "geyser" effect. -
N-Nitrosamine Formation: Do not mix with nitrosating agents (nitrites). Secondary reactions can form carcinogenic N-nitrosamines.
-
Carbamate Formation: In the presence of
(dry ice) or carbonates, amines can form carbamates, leading to unexpected precipitation and clogged waste lines.
Part 4: Disposal Workflow (Decision Matrix)
The following diagram outlines the critical decision path for disposing of this compound.
Figure 1: Operational decision tree for segregating amine-based chemical waste streams.
Part 5: Detailed Operational Procedures
Protocol A: Liquid Waste Disposal (Reaction Mixtures)
Objective: Safe containerization of amine solutions for off-site incineration.
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the solution contains water, as amines are corrosive to aluminum and zinc.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "7-oxabicyclo[2.2.1]heptan-2-amine, [Solvent Name]"
-
Hazard Checkboxes: Flammable, Corrosive.
-
-
Bulking:
-
Pour waste into the designated "Organic Bases" carboy.
-
STOP: If the carboy contains "Organic Acids" or "Oxidizers," DO NOT POUR . Initiate a new stream.
-
-
Cap Management: Ensure the cap is vented if there is any risk of ongoing slow reaction (though stable amines usually require standard closed caps).
Protocol B: Solid Waste & Empty Containers
Objective: Compliance with RCRA "Empty" regulations.
-
Empty Vials/Flasks:
-
Triple rinse the container with a solvent capable of dissolving the amine (e.g., Ethanol or Acetone).
-
Pour the rinsate into the Liquid Waste stream (Protocol A).
-
Deface the label on the empty container and discard in glass trash (if permitted by local EHS) or solid hazardous waste if unsure.
-
-
Contaminated PPE (Gloves/Wipes):
-
Collect in a clear, 6-mil polyethylene bag dedicated to "Solid Hazardous Debris."
-
Do not seal the bag until ready for pickup to prevent pressure buildup if volatiles are present.
-
Protocol C: Emergency Spill Response
Scenario: 100mL spill of pure amine on the benchtop.
-
Evacuate & Ventilate: Alert nearby personnel. Open fume hood sashes to maximum safe height; ensure lab ventilation is active.
-
PPE Upgrade: Wear butyl rubber or nitrile gloves (double gloved), safety goggles, and a lab coat.
-
Neutralization (The "Boom" Prevention):
-
Do NOT apply concentrated acid directly.
-
Step 1: Cover the spill with an inert absorbent (Vermiculite or clay-based kitty litter) to stop spreading.
-
Step 2: If neutralization is required by policy, use a dilute solution of citric acid or sodium bisulfate. Apply slowly to the absorbent material, not the liquid pool.
-
-
Collection: Scoop the absorbent into a wide-mouth jar. Label as "Spill Debris: Amine contaminated."
Part 6: Regulatory Compliance (US Focus)
Proper classification ensures your facility avoids fines during EPA inspections.
| Regulatory Body | Code/Classification | Description |
| EPA (RCRA) | D001 | Ignitable Waste (If flash point < 60°C).[6] |
| EPA (RCRA) | D002 | Corrosive Waste (Aqueous pH |
| DOT (Transport) | UN 2735 | Amines, liquid, corrosive, n.o.s. (or UN 2733 if flammable). |
| Sewer Authority | Prohibited | NEVER discharge amines to the sanitary sewer. They are toxic to aquatic life and disrupt water treatment microorganisms. |
References
-
National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7][8][9] [Link]
-
PubChem. (2023). Compound Summary: 7-oxabicyclo[2.2.1]heptan-2-amine.[4][10] National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 7-Oxabicyclo[2.2.1]heptan-2-amine | C6H11NO | CID 12264626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. republicservices.com [republicservices.com]
- 7. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 8. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. 1287671-03-7|this compound hydrochloride| Ambeed [ambeed.com]
Personal protective equipment for handling rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Executive Hazard Analysis
Compound: rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine Chemical Class: Bridged Bicyclic Ether Amine
As a Senior Application Scientist, I must emphasize that while this molecule is a valuable scaffold for NMDA receptor antagonists and other bioactive ligands, its handling requires strict adherence to safety protocols. The bridged bicyclic structure contributes to high volatility and lipophilicity, meaning it can penetrate biological membranes rapidly.
Primary Hazards:
-
Corrosivity (Skin/Eye): As a primary amine, this compound is highly alkaline. Upon contact with ocular tissue, it causes rapid saponification of membrane lipids (alkaline hydrolysis), leading to irreversible corneal opacity and permanent blindness.
-
Flammability: With a flash point typically below 60°C (Category 3 Flammable Liquid), static discharge during transfer is a critical risk factor.
-
Sensitization: Bicyclic amines are known respiratory and skin sensitizers.[1]
Engineering Controls: The Primary Barrier
PPE is the last line of defense. Your primary safety infrastructure must be validated before a vial is opened.[2]
| Control Measure | Specification | Scientific Rationale |
| Ventilation | Chemical Fume Hood (CFH) | Mandatory. The compound is volatile.[3] Maintain sash height <18 inches. Face velocity must be 80–100 fpm. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Amines react with atmospheric CO₂ to form carbamates (crusts), altering stoichiometry and potentially clogging syringe needles. |
| Static Control | Grounding Straps | Required during transfer of volumes >500 mL due to low conductivity of organic amines. |
Personal Protective Equipment (PPE) Matrix
Hand Protection Strategy
Standard nitrile exam gloves are insufficient for prolonged contact. Primary amines can permeate thin nitrile (<4 mil) in minutes. For this specific bicyclic amine, I recommend a Double-Gloving Protocol for all synthesis and purification steps.
-
Inner Layer: 2.5 mil Nitrile (Tactility).
-
Outer Layer: 5-8 mil Nitrile (Splash protection) OR Silver Shield® (Laminate) for high-risk transfers.
Glove Selection Logic:
"We prioritize breakthrough time over dexterity for the outer layer. If the outer glove is compromised, the inner glove provides the 'retreat window' necessary to doff safely without skin contact."
Ocular & Face Protection[4][5][6][7]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Why: Safety glasses allow vapors to bypass the lens and dissolve in the tear film, causing chemical conjunctivitis.
-
-
High Volume (>100 mL): Polycarbonate Face Shield + Goggles.
-
Why: To protect the neck and face from projectile splashes during exothermic neutralizations.
-
Respiratory Protection
-
Routine Use: Not required if working within a certified fume hood.
-
Spill Cleanup/Outside Hood: Full-face respirator with ABEK cartridges (Organic Vapor + Ammonia/Amine).
-
Note: Do not use standard Organic Vapor (OV) cartridges alone; amines can desorb or migrate through OV filters.
-
Operational Workflow & Decision Logic
Visualizing the PPE Decision Process
The following diagram illustrates the decision logic for selecting PPE based on the specific operational task.
Figure 1: PPE Selection Logic Flowchart. Yellow nodes indicate decision points based on engineering controls and scale.
Protocol: Safe Weighing & Transfer
-
Preparation: Place the balance inside the fume hood if possible. If not, tare the vial inside the hood, add compound, cap tightly, and weigh outside. Never leave an open vial of amine on an open bench.
-
Transfer: Use a positive-displacement pipette or glass syringe. Avoid plastic syringes if compatibility is untested (amines can swell rubber plungers, causing them to seize).
-
Neutralization: When quenching reactions containing this amine, add acid slowly at 0°C. The heat of neutralization is significant and can cause flash boiling of solvents.
Emergency Response & Spill Management
Scenario: A 50 mL bottle drops and shatters inside the fume hood.
-
Alert: Announce "Chemical Spill - Corrosive" to lab occupants.
-
Assess: If the sash was up, lower it immediately.
-
PPE Upgrade: Don a second pair of gloves (Silver Shield if available) and a face shield before re-approaching.
-
Neutralization:
-
Do NOT use paper towels immediately (fire risk due to exotherm).
-
Cover spill with a dry absorbent mixed with a weak acid (e.g., Citric Acid or Sodium Bisulfate) to neutralize the base.
-
Once neutralized (pH check), sweep into a hazardous waste bag.
-
Figure 2: Emergency Response Workflow. Differentiates between contained (hood) and uncontained spills.[4]
Disposal & Waste Management
Improper disposal of amines is a leading cause of waste-stream fires.
| Waste Stream | Classification | Protocol |
| Liquid Waste | Basic/Organic | DO NOT MIX WITH ACIDS. Segregate into a dedicated "Basic Organic" container. Label with "High pH" and "Flammable". |
| Solid Waste | Haz Waste | Contaminated gloves, silica, and paper towels must go into sealed double-bags. |
| RCRA Codes | D001, D002 | Classify as Ignitable (D001) and Corrosive (D002).[5] |
Critical Warning: Never pour this amine into a waste container that previously held strong oxidizers (e.g., Nitric Acid waste) or active acyl halides. The reaction will be violent and immediate.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12264626, 7-Oxabicyclo[2.2.1]heptan-2-amine. Retrieved from [Link]
-
US Environmental Protection Agency (2025). Hazardous Waste Codes: D001 (Ignitability) and D002 (Corrosivity). Retrieved from [Link]
-
University of California, Berkeley (2024). Glove Selection Guide: Permeation Rates for Amines. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. Bicyclo[2.2.1]heptan-2-amine|RUO [benchchem.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.alfred.edu [my.alfred.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
